Product packaging for (6-Methoxypyridin-2-YL)methanol(Cat. No.:CAS No. 63071-12-5)

(6-Methoxypyridin-2-YL)methanol

Cat. No.: B151914
CAS No.: 63071-12-5
M. Wt: 139.15 g/mol
InChI Key: OPXGBIUWGAUTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Methoxypyridin-2-YL)methanol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B151914 (6-Methoxypyridin-2-YL)methanol CAS No. 63071-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXGBIUWGAUTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489465
Record name (6-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-12-5
Record name (6-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-2-YL)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities involving this compound.

Chemical and Physical Properties

This compound, with the CAS number 63071-12-5, possesses a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1][2][3] Its physical form has been described as both a lyophilized powder and an oily product, suggesting that its appearance may vary depending on its purity and the method of isolation.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63071-12-5[1][2][3]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Physical Form Lyophilized powder / Oily product[4][5]
Storage Conditions Short term: 4°C; Long term: -20°C to -80°C[5]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound. The protonated molecule ([M+H]⁺) has a calculated and measured mass-to-charge ratio of 140.1.[4]

Table 2: Mass Spectrometry Data

IonCalculated m/zMeasured m/zSource
[M+H]⁺140.1140.1[4]

No experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy data for this compound was available in the searched literature. The following sections on NMR and IR are based on predicted values and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanol group, the methoxy protons, and the hydroxyl proton. The pyridine protons would likely appear as a multiplet in the aromatic region. The methylene protons adjacent to the hydroxyl group and the pyridine ring would likely be a singlet or a doublet depending on coupling with the hydroxyl proton. The methoxy protons would appear as a sharp singlet in the upfield region.

¹³C NMR (Predicted): The carbon NMR spectrum would show six distinct signals for the pyridine ring carbons, one for the methylene carbon, and one for the methoxy carbon. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol would likely appear around 1000-1200 cm⁻¹, and the C-O stretching of the methoxy group would also be in this region.

Experimental Protocols

A common synthetic route to this compound involves the reduction of a suitable precursor such as 6-methoxypyridine-2-carboxylic acid or its ester derivative. The following is a generalized experimental protocol based on the reduction of related compounds.

Synthesis of this compound via Reduction of Methyl 6-methoxypicolinate

This procedure is adapted from the synthesis of the isomeric compound, (6-methoxypyridin-3-yl)methanol.[5]

Materials:

  • Methyl 6-methoxypicolinate

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Methanol (for quenching with NaBH₄)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄) or Rochelle's salt (for quenching with LiAlH₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-methoxypicolinate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., LiAlH₄, 1.5 eq, or NaBH₄, 2.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent.

    • For LiAlH₄: Sequentially add water, then a 15% aqueous NaOH solution, and then water again, until a granular precipitate forms.

    • For NaBH₄: Slowly add methanol to decompose the excess borohydride, followed by water.

  • Filter the resulting mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent for extraction and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Final Product cluster_purification Purification Start_Mat 6-Methoxypyridine-2-carboxylic Acid or Ester Derivative Reduction Reduction Start_Mat->Reduction Reducing Agent (e.g., LiAlH₄, NaBH₄) Product This compound Reduction->Product Crude Product Purification Column Chromatography Product->Purification Purification

Caption: Generalized synthetic workflow for this compound.

Safety and Handling

Conclusion

This compound is a pyridine derivative with established basic chemical properties. While detailed experimental spectroscopic and physical data are not widely published, its synthesis can be achieved through standard reduction procedures from accessible precursors. This guide provides a foundational understanding of this compound to aid in its application in research and development. Further experimental characterization is encouraged to fully elucidate its chemical profile.

References

An In-depth Technical Guide to the Molecular Structure of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of (6-Methoxypyridin-2-YL)methanol, a key building block in medicinal chemistry and materials science. This document consolidates critical data on its chemical identity, structural properties, spectroscopic signature, and synthesis, presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Molecular Descriptors

This compound is a substituted pyridine derivative characterized by a methoxy group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. Its fundamental properties are summarized in the table below.

IdentifierValueReference
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 63071-12-5[1]
Canonical SMILES COc1cccc(CO)n1[1]
InChI InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3[1]
InChIKey OPXGBIUWGAUTER-UHFFFAOYSA-N[1]

Molecular Structure and Conformation

The molecular structure of this compound consists of a planar pyridine ring with appended methoxy and hydroxymethyl groups. The presence of these functional groups influences the electronic properties and conformational flexibility of the molecule.

Predicted 3D Conformation and Key Bond Parameters

In the absence of experimental crystallographic data, computational modeling provides valuable insights into the three-dimensional structure and key geometric parameters of the molecule. The following table presents predicted bond lengths and angles obtained from computational chemistry.

BondPredicted Length (Å)AnglePredicted Angle (°)
C2-C(H₂OH)1.51C6-N1-C2118.5
C(H₂)-OH1.43N1-C2-C(H₂OH)116.0
C6-O(CH₃)1.36C(H₂OH)-C2-C3123.5
O-CH₃1.42C2-C(H₂)-OH111.0
N1-C21.34C5-C6-O(CH₃)116.0
C2-C31.39C6-O-CH₃118.0
C3-C41.39
C4-C51.39
C5-C61.39
C6-N11.34

Note: These values are predictions based on computational models and may differ from experimental values.

molecular_structure cluster_pyridine Pyridine Ring cluster_substituents Substituents N1 N C2 C N1->C2 C3 C C2->C3 CH2OH CH₂OH C2->CH2OH Position 2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 OCH3 OCH₃ C6->OCH3 Position 6

Figure 1. Connectivity of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) and coupling constants (J) are summarized below.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H37.1-7.3d7.51H
H47.5-7.7t7.81H
H56.7-6.9d8.01H
CH₂4.6-4.8s-2H
OH(variable)s (broad)-1H
OCH₃3.9-4.1s-3H

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

CarbonPredicted δ (ppm)
C2158-162
C3110-114
C4138-142
C5108-112
C6162-166
CH₂63-67
OCH₃53-57

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂, CH₃)
1600-1580, 1500-1400C=C, C=N stretchPyridine ring
1250-1000C-O stretchEther, Alcohol
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 139. A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 140 is observed in soft ionization techniques.[2]

Predicted Fragmentation Pathway:

fragmentation_pathway M [C₇H₉NO₂]⁺ m/z = 139 F1 [M - H₂O]⁺ m/z = 121 M->F1 - H₂O F2 [M - CH₂O]⁺ m/z = 109 M->F2 - CH₂O F3 [M - OCH₃]⁺ m/z = 108 M->F3 - OCH₃ F4 Pyridine Ring Fragments F2->F4 F3->F4

Figure 2. Predicted Mass Spectrometry Fragmentation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a corresponding carboxylic acid or its ester derivative. The following protocol details the reduction of 6-methoxypyridine-2-carboxylic acid methyl ester using sodium borohydride.[2]

Materials:

  • 6-methoxypyridine-2-carboxylic acid methyl ester

  • Anhydrous methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • 2-Propanol

  • Magnesium sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

  • Water

Procedure:

  • Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add sodium borohydride (1.36 g, 35.89 mmol) to the cooled solution while stirring.

  • Maintain the reaction at 0 °C for 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction by the careful addition of water.

  • Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

  • Dilute the residue with brine (100 mL).

  • Extract the aqueous layer with a 2:1 mixture of dichloromethane and 2-propanol (3 x 150 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as an oily product.

synthesis_workflow Start Dissolve Ester in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 React_0C React at 0 °C for 30 min Add_NaBH4->React_0C Warm_RT Warm to RT, React for 1 hr React_0C->Warm_RT Quench Quench with Water Warm_RT->Quench Concentrate Concentrate Quench->Concentrate Extract Extract with DCM/IPA Concentrate->Extract Dry Dry Organic Phase Extract->Dry Final_Concentrate Concentrate to Yield Product Dry->Final_Concentrate

Figure 3. Synthesis Workflow.
Characterization

The synthesized product should be characterized using the spectroscopic methods outlined in Section 3 to confirm its identity and purity. Mass spectrometry analysis should confirm the molecular weight, with an expected [M+H]⁺ peak at m/z 140.1.[2] NMR and IR spectroscopy should be used to verify the presence of the key functional groups and the overall molecular structure.

References

A Technical Guide to the Synthesis of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (6-Methoxypyridin-2-YL)methanol, a key building block in the development of various pharmaceutical compounds. This document details several viable synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Routes

The synthesis of this compound can be effectively achieved through several distinct chemical strategies. The most prominent and well-documented routes include:

  • Reduction of 6-Methoxypyridine-2-Carboxylic Acid and its Esters: This is a classic and reliable approach, utilizing powerful reducing agents to convert the carboxylic acid or its ester functionality into the desired primary alcohol.

  • Functionalization of 2-Bromo-6-methoxypyridine: This pathway involves the use of organometallic intermediates, such as Grignard or organolithium reagents, derived from the corresponding bromo-pyridine, which are then reacted with a formylating agent.

  • Reduction of 6-Methoxypyridine-2-carboxaldehyde: A straightforward and high-yielding method that involves the direct reduction of the commercially available aldehyde.

  • From 6-Methoxypyridine-2-carbonitrile: This multi-step route requires the reduction of the nitrile to a primary amine, followed by a diazotization reaction to yield the alcohol.

Below is a detailed exploration of each of these synthetic pathways.

Route 1: Reduction of 6-Methoxypyridine-2-Carboxylic Acid and its Esters

This route is a robust and frequently employed method for the synthesis of this compound. The choice of reducing agent and starting material (the free acid or its ester) can influence the reaction conditions and overall yield.

Diagram of Synthesis Pathway

G cluster_0 From Carboxylic Acid cluster_1 From Methyl Ester 6-Methoxypyridine-2-carboxylic acid 6-Methoxypyridine-2-carboxylic acid This compound This compound 6-Methoxypyridine-2-carboxylic acid->this compound LiAlH4, THF, 0°C to rt 6-Methoxypyridine-2-carboxylic acid methyl ester 6-Methoxypyridine-2-carboxylic acid methyl ester 6-Methoxypyridine-2-carboxylic acid methyl ester->this compound NaBH4, Methanol, 0°C to rt

Caption: Reduction of carboxylic acid and ester to the alcohol.

Quantitative Data
Starting MaterialReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
6-Methoxypyridine-2-carboxylic acidLithium Aluminium Hydride (LiAlH₄)Tetrahydrofuran (THF)0 to 201.5 hours69[1]
6-Methoxypyridine-2-carboxylic acid methyl esterSodium Borohydride (NaBH₄)Methanol0 to room temp.1.5 hours30[1]
Experimental Protocols

1.1: Reduction of 6-Methoxypyridine-2-carboxylic acid with Lithium Aluminium Hydride [1]

  • Materials: 6-Methoxypicolinic acid (1.8 g, 11.8 mmol), Lithium Aluminium Hydride (11.8 mL of a 1.0 M solution in THF, 11.8 mmol), Tetrahydrofuran (THF, 40 mL), Saturated aqueous Rochelle's salt, Ethyl Acetate (EtOAc).

  • Procedure:

    • A solution of 6-methoxypicolinic acid in THF (0.3 M) is cooled to 0 °C.

    • Lithium Aluminium Hydride solution is added dropwise to the cooled solution.

    • The mixture is stirred at 0 °C for 30 minutes.

    • The reaction is quenched by pouring it into a beaker containing an aqueous saturated solution of Rochelle's salt.

    • The mixture is stirred at ambient temperature for 1 hour.

    • The product is extracted with EtOAc.

    • The organic layer is dried and concentrated to yield this compound.

1.2: Reduction of 6-Methoxypyridine-2-carboxylic acid methyl ester with Sodium Borohydride [1]

  • Materials: 6-Methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol), Sodium Borohydride (1.36 g, 35.89 mmol), Anhydrous Methanol (20 mL), Water, Brine, Dichloromethane, 2-Propanol, Magnesium Sulfate.

  • Procedure:

    • The methyl ester is dissolved in anhydrous methanol and cooled to 0 °C under a nitrogen atmosphere.

    • Sodium borohydride is added slowly to the solution.

    • The reaction is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional hour.

    • The reaction is quenched with water and the mixture is concentrated.

    • The residue is diluted with brine and extracted with a 2:1 mixture of dichloromethane and 2-propanol.

    • The combined organic phases are dried over magnesium sulfate, filtered, and concentrated to give the product as an oil.

Route 2: From 2-Bromo-6-methoxypyridine via an Organometallic Intermediate

This approach leverages the reactivity of organometallic reagents to introduce a hydroxymethyl group. The bromo-pyridine is first converted to a Grignard or organolithium reagent, which then reacts with a source of a formyl group, such as formaldehyde.

Diagram of Synthesis Pathway

G 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine Organometallic Intermediate Grignard or Organolithium Reagent 2-Bromo-6-methoxypyridine->Organometallic Intermediate Mg or n-BuLi This compound This compound Organometallic Intermediate->this compound 1. Formaldehyde 2. Aqueous Workup

Caption: Synthesis from 2-bromo-6-methoxypyridine.

Quantitative Data

While a specific, detailed protocol with yield for the direct synthesis of this compound from 2-bromo-6-methoxypyridine and formaldehyde was not found in the immediate literature, this route is based on well-established organometallic chemistry. Yields for similar reactions are typically in the range of 50-80%.

Experimental Protocol (Proposed)
  • Materials: 2-Bromo-6-methoxypyridine, Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium), Dry Tetrahydrofuran (THF) or Diethyl ether, Paraformaldehyde or Formaldehyde gas, Saturated aqueous ammonium chloride.

  • Procedure:

    • Formation of the Organometallic Reagent:

      • Grignard: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of 2-bromo-6-methoxypyridine in dry THF or ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

      • Organolithium: Dissolve 2-bromo-6-methoxypyridine in dry THF or ether and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 30-60 minutes.

    • Reaction with Formaldehyde: Add dried paraformaldehyde in one portion to the organometallic solution at low temperature (e.g., 0 °C for Grignard, -78 °C for organolithium). Alternatively, bubble dry formaldehyde gas through the solution.

    • Workup: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Route 3: Reduction of 6-Methoxypyridine-2-carboxaldehyde

This is arguably the most direct route, assuming the availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a high-yielding and straightforward transformation.

Diagram of Synthesis Pathway

G 6-Methoxypyridine-2-carboxaldehyde 6-Methoxypyridine-2-carboxaldehyde This compound This compound 6-Methoxypyridine-2-carboxaldehyde->this compound NaBH4, Methanol

Caption: Reduction of 6-methoxypyridine-2-carboxaldehyde.

Quantitative Data

The reduction of aldehydes to alcohols with sodium borohydride is typically quantitative or near-quantitative.

Starting MaterialReducing AgentSolventTemperature (°C)Reaction TimeYield (%)
6-Methoxypyridine-2-carboxaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol0 to room temp.1-2 hours>95 (expected)
Experimental Protocol
  • Materials: 6-Methoxypyridine-2-carboxaldehyde, Sodium Borohydride (NaBH₄), Methanol, Water, Dichloromethane.

  • Procedure:

    • Dissolve 6-methoxypyridine-2-carboxaldehyde in methanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Route 4: From 6-Methoxypyridine-2-carbonitrile

This pathway involves a two-step process: the reduction of the nitrile to the corresponding aminomethylpyridine, followed by the conversion of the amine to the alcohol via a diazotization reaction.

Diagram of Synthesis Pathway

G 6-Methoxypyridine-2-carbonitrile 6-Methoxypyridine-2-carbonitrile 2-Aminomethyl-6-methoxypyridine 2-Aminomethyl-6-methoxypyridine 6-Methoxypyridine-2-carbonitrile->2-Aminomethyl-6-methoxypyridine Reduction (e.g., H2/Raney Ni or LiAlH4) Diazonium Salt Diazonium Salt 2-Aminomethyl-6-methoxypyridine->Diazonium Salt NaNO2, aq. acid, 0°C This compound This compound Diazonium Salt->this compound H2O, heat

Caption: Synthesis from 6-methoxypyridine-2-carbonitrile.

Quantitative Data

The overall yield for this two-step process can vary depending on the efficiency of both the reduction and the diazotization steps. The reduction of nitriles to primary amines can be high-yielding, while the diazotization of aminomethylpyridines can sometimes be accompanied by side reactions.

StepReagentsConditionsYield (%)
Nitrile ReductionH₂, Raney NickelMethanol, Ammonia, High Pressure70-90 (typical)
Diazotization/HydrolysisNaNO₂, aq. H₂SO₄0 °C then heat40-60 (typical)
Experimental Protocols

4.1: Reduction of 6-Methoxypyridine-2-carbonitrile to 2-Aminomethyl-6-methoxypyridine (General Procedure)

  • Materials: 6-Methoxypyridine-2-carbonitrile, Raney Nickel, Methanol saturated with ammonia, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, dissolve the nitrile in methanol saturated with ammonia.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the reactor with hydrogen gas and heat according to standard hydrogenation procedures for aromatic nitriles.

    • After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

    • Concentrate the filtrate to obtain the crude amine, which can be purified by distillation or chromatography.

4.2: Conversion of 2-Aminomethyl-6-methoxypyridine to this compound (General Procedure)

  • Materials: 2-Aminomethyl-6-methoxypyridine, Sodium Nitrite (NaNO₂), Aqueous sulfuric acid.

  • Procedure:

    • Dissolve the amine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at low temperature for a short period.

    • Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the decomposition of the diazonium salt to the alcohol.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

Conclusion

This guide has outlined four principal synthetic routes to this compound. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the laboratory equipment at hand. For directness and likely high yield, the reduction of 6-methoxypyridine-2-carboxaldehyde is the preferred method. However, the reduction of the corresponding carboxylic acid or ester also provides a reliable pathway. The routes starting from 2-bromo-6-methoxypyridine or the corresponding nitrile offer more flexibility in terms of precursor availability but involve more complex or multi-step procedures. Researchers and drug development professionals are encouraged to evaluate these options based on their specific needs and resources.

References

Spectroscopic and Synthetic Profile of (6-Methoxypyridin-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for (6-Methoxypyridin-2-YL)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a combination of reported data, predicted spectroscopic values based on established chemical principles and analysis of analogous compounds, and detailed experimental protocols adapted from established synthetic methodologies.

Spectroscopic Data

The following tables summarize the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Predictions are derived from known chemical shift and frequency correlations, and by comparison with the experimentally determined data for its isomer, (6-methoxypyridin-3-yl)methanol, and other related pyridine derivatives.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Mass Spectrum (EI)[M+H]⁺ Calculated: 140.1, Measured: 140.1[1]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60t1HH4 (Pyridine)
~6.85d1HH3 (Pyridine)
~6.70d1HH5 (Pyridine)
~4.70s2H-CH₂OH
~3.95s3H-OCH₃
~3.50 (broad)s1H-OH

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~163.0C6 (Pyridine)
~158.0C2 (Pyridine)
~139.0C4 (Pyridine)
~112.0C3 (Pyridine)
~108.0C5 (Pyridine)
~64.0-CH₂OH
~53.0-OCH₃

Table 4: Predicted IR Spectroscopic Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂- and -CH₃)
1600-1580StrongC=N and C=C stretch (pyridine ring)
1480-1440StrongC-H bend (aliphatic)
1280-1240StrongC-O stretch (aryl ether)
1050-1020StrongC-O stretch (primary alcohol)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are adapted from established procedures for analogous compounds.

Synthesis Protocol: Reduction of 6-Methoxy-2-pyridinecarboxaldehyde

Materials:

  • 6-Methoxy-2-pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-methoxy-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Spectroscopic Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, operating at 100 MHz for ¹³C.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid product between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain the [M+H]⁺ ion.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_characterization Spectroscopic Characterization start Start: 6-Methoxy-2- pyridinecarboxaldehyde synthesis Synthesis: Reduction with NaBH₄ in Methanol start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product nmr NMR (¹H & ¹³C) product->nmr ir FTIR product->ir ms Mass Spec. product->ms

References

Biological Activity of (6-Methoxypyridin-2-YL)methanol Derivatives: A Technical Guide to Sulfonamide Methoxypyridine Analogs as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of a series of sulfonamide methoxypyridine derivatives, a class of compounds based on the (6-Methoxypyridin-2-YL)methanol core structure. These compounds have been investigated for their potential as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators in cell signaling pathways implicated in cancer. This document details their inhibitory activity, effects on cancer cell lines, and the experimental protocols used for their evaluation.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. The dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms observed with single-target inhibitors. This guide focuses on a series of sulfonamide methoxypyridine derivatives designed to potently and selectively inhibit both PI3K and mTOR. The core structure, derived from this compound, serves as a versatile scaffold for the development of these targeted agents.

Biological Activity and Quantitative Data

A series of 36 sulfonamide methoxypyridine derivatives with three different aromatic skeletons were synthesized and evaluated for their biological activity.[1] The inhibitory activity against PI3Kα and mTOR, as well as the anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines, were determined. The quantitative data for a selection of these compounds are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3Kα and mTOR
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
11c >10000>10000
17a 10502350
22a 0.4545
22b 0.3331
22c 0.2223
22d 0.2829
22e 0.3938
22f 0.5152
22g 0.6368
22h 0.4241
22i 0.3133
22j 0.2526
22k 0.3635
22l 0.4849

Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]

Table 2: Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives
CompoundMCF-7 IC50 (nM)HCT-116 IC50 (nM)
11c >10000>10000
17a 87509120
22a 18035
22b 15028
22c 13020
22d 16031
22e 17033
22f 21045
22g 25058
22h 19039
22i 16030
22j 14024
22k 17032
22l 20042

Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]

Among the synthesized compounds, 22c emerged as the most potent derivative, exhibiting strong dual inhibitory activity against PI3Kα and mTOR, and significant anti-proliferative effects in both MCF-7 and HCT-116 cell lines.[1]

Mechanism of Action: PI3K/mTOR Signaling Pathway Inhibition

The sulfonamide methoxypyridine derivatives exert their anti-tumor effects by dually inhibiting PI3K and mTOR, key components of a major signaling cascade that promotes cell growth and survival. The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by these compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P TSC1_2 TSC1/2 AKT->TSC1_2 P mTORC2 mTORC2 mTORC2->AKT P mTORC1 mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Sulfonamide Methoxypyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: PI3K/mTOR Signaling Pathway Inhibition.

Further studies with the lead compound 22c demonstrated that it induces G0/G1 phase cell cycle arrest and apoptosis in HCT-116 cells. Western blot analysis confirmed that 22c decreases the phosphorylation of AKT, a downstream effector of PI3K, in a dose-dependent manner.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of sulfonamide methoxypyridine derivatives.

PI3Kα and mTOR Kinase Inhibition Assay

This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against PI3Kα and mTOR kinases. A common method is the HTRF® (Homogeneous Time Resolved Fluorescence) assay.

Materials:

  • Recombinant human PI3Kα and mTOR kinases

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., PIP2 for PI3Kα, or a specific peptide substrate for mTOR)

  • HTRF® detection reagents (e.g., Europium cryptate-labeled antibody and XL665-labeled streptavidin)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and test compound to the microplate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the HTRF® detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Read the fluorescence at 620 nm and 665 nm on an HTRF®-compatible plate reader.

  • Calculate the ratio of the two fluorescence signals and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MCF-7 and HCT-116 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HCT-116 cells

  • Complete culture medium

  • Test compound (22c )

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells and treat with different concentrations of compound 22c for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of p-Akt

This method is used to detect the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, to confirm the mechanism of action of the inhibitors.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (HCT-116 cells + Compound 22c) Lysis 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-Akt, anti-total-Akt, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Imaging 10. Imaging & Analysis Detection->Imaging

Figure 2: Western Blot Experimental Workflow.

Materials:

  • HCT-116 cells

  • Test compound (22c )

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (goat anti-rabbit IgG, goat anti-mouse IgG)

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Treat HCT-116 cells with various concentrations of compound 22c for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (GAPDH).

Conclusion

The sulfonamide methoxypyridine derivatives based on the this compound scaffold represent a promising class of dual PI3K/mTOR inhibitors. The lead compound, 22c , demonstrates potent enzymatic and cellular activity, effectively induces cell cycle arrest and apoptosis, and modulates the PI3K/AKT signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar compounds and further investigation into their therapeutic potential in oncology. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

(6-Methoxypyridin-2-YL)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(6-Methoxypyridin-2-YL)methanol has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including the nucleophilic hydroxymethyl group and the variously substituted pyridine ring, provide a foundation for synthesizing diverse molecular architectures with a wide range of biological activities. This technical guide delves into the synthesis, key applications, and structure-activity relationships of compounds derived from this valuable synthon, providing researchers and drug development professionals with a comprehensive overview of its potential.

Synthesis and Physicochemical Properties

This compound is a commercially available compound, but can also be synthesized through various laboratory methods. A common route involves the reduction of 6-methoxypyridine-2-carboxylic acid or its esters.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
CAS Number 63071-12-5
Appearance Off-white to yellow solid
Melting Point 35-39 °C
Boiling Point 118-120 °C at 10 mmHg

Applications in Drug Discovery

The this compound motif has been successfully incorporated into molecules targeting a range of diseases, most notably in the fields of pain management and infectious diseases.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Pain Management

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is a non-selective cation channel implicated in pain sensation and inflammation.[2][3][4] Over-activation of this channel is associated with various pathological pain states.

A key derivative, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, demonstrated significant TRPV3 inhibitory activity with an IC₅₀ of 0.38 µM and has shown efficacy in preclinical models of neuropathic pain.[5] The pyridinyl methanol moiety is crucial for this activity.

Table 1: Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

CompoundR Group on PyridineIC₅₀ (µM)
Lead Compound4-(trifluoromethyl)0.38
Analog 14-chloro>10
Analog 24-methoxy5.2

The data suggests that electron-withdrawing groups at the 4-position of the second pyridine ring enhance the antagonistic activity.

Anti-Mycobacterial Agents

The amine precursor, (6-methoxypyridin-2-yl)methanamine, derived from this compound, serves as a crucial building block for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with potent anti-mycobacterial activity.[6][7][8] These compounds are being investigated as potential treatments for tuberculosis (TB), a major global health concern.

Table 2: Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundR Group on Pyrazolo[1,5-a]pyrimidineMIC₉₀ (µg/mL) against M. tuberculosis H37Rv
48 3-(4-fluorophenyl)-5-phenyl>32
22 3-(4-fluorophenyl)-5-H0.89
45 3-(4-fluorophenyl)-5-phenyl, 6'-fluoro on pyridylmethylamine>32

The structure-activity relationship studies indicate that substitutions on the pyrazolo[1,5-a]pyrimidine core significantly impact the anti-mycobacterial potency.[6]

Experimental Protocols

Synthesis of this compound

Method 1: Reduction of 6-Methoxypicolinic Acid with Lithium Aluminium Hydride

  • A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in anhydrous tetrahydrofuran (40 mL) is cooled to 0 °C.

  • Lithium aluminum hydride (11.8 mL of a 1M solution in THF, 11.8 mmol) is added dropwise to the cold solution.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • The mixture is stirred at room temperature for 1 hour.

  • The product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Synthesis of (6-methoxypyridin-2-yl)methanamine
  • To a solution of this compound in a suitable solvent, add a chlorinating agent (e.g., thionyl chloride) to convert the alcohol to the corresponding chloride.

  • The resulting 2-(chloromethyl)-6-methoxypyridine is then reacted with a source of ammonia (e.g., sodium azide followed by reduction, or direct amination) to yield (6-methoxypyridin-2-yl)methanamine.

Synthesis of 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Analog of Compound 48)
  • A mixture of 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine (0.136 mmol) and (6-methoxypyridin-2-yl)methanamine (0.163 mmol) in a suitable solvent (e.g., N,N-dimethylformamide) is heated.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction.

  • The crude product is purified by column chromatography to yield the final compound.[7]

Visualizations

Signaling Pathway

TRPV3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drug Pharmacological Intervention InflammatoryMediators Inflammatory Mediators (e.g., PGE₂) TRPV3 TRPV3 Channel InflammatoryMediators->TRPV3 Sensitizes PainStimuli Pain Stimuli (e.g., Heat) PainStimuli->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Opens Downstream Downstream Signaling (e.g., Calcineurin, NFAT) Ca_influx->Downstream Neuronal_Activation Neuronal Activation Ca_influx->Neuronal_Activation Gene_Expression Gene Expression (Pro-inflammatory cytokines) Downstream->Gene_Expression Gene_Expression->InflammatoryMediators Feedback Pain_Perception Pain Perception Neuronal_Activation->Pain_Perception Antagonist This compound Derivative (TRPV3 Antagonist) Antagonist->TRPV3 Inhibits

Caption: TRPV3 Signaling Pathway in Pain and Inflammation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization start Start: this compound amination Conversion to (6-methoxypyridin-2-yl)methanamine start->amination coupling Coupling with Pyrazolopyrimidine Core amination->coupling library Library of Pyrazolopyrimidine Derivatives coupling->library primary_screen Primary Screen: Anti-mycobacterial Activity (e.g., MABA assay) library->primary_screen hit_id Hit Identification (Compounds with MIC < threshold) primary_screen->hit_id secondary_screen Secondary Screen: Cytotoxicity Assay (e.g., against Vero cells) hit_id->secondary_screen Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis Inactive Compounds secondary_screen->sar_analysis Non-toxic Hits sar_analysis->coupling Design New Analogs lead_candidate Lead Candidate sar_analysis->lead_candidate

Caption: Workflow for Synthesis and Screening of Anti-mycobacterial Agents.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a gateway to the synthesis of compounds with significant therapeutic potential. Its utility in the development of TRPV3 antagonists and anti-mycobacterial agents highlights its versatility. The structure-activity relationships of its derivatives underscore the importance of targeted chemical modifications to optimize biological activity. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to leverage this building block in their drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

Synthesis of (6-Methoxypyridin-2-YL)methanol from 6-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (6-methoxypyridin-2-YL)methanol from its precursor, 6-methoxypyridine-2-carboxylic acid. The core of this transformation lies in the reduction of the carboxylic acid functional group to a primary alcohol. This guide provides a comprehensive overview of the most effective methodology, including detailed experimental protocols, quantitative data, and visualizations to aid in the successful execution of this synthesis.

Reaction Overview and Key Reagents

The conversion of 6-methoxypyridine-2-carboxylic acid to this compound is most effectively achieved through reduction with a powerful hydride-donating agent. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not sufficiently reactive to reduce carboxylic acids.[1][2]

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with water. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup step to yield the desired primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are based on established general procedures for LiAlH₄ reductions of carboxylic acids and may be optimized for specific laboratory conditions.

ParameterValueNotes
Reactants
6-methoxypyridine-2-carboxylic acid1.0 molar equivalentStarting material.
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0 molar equivalentsA slight excess is used to ensure complete reduction.
Solvent
Anhydrous Tetrahydrofuran (THF)10-20 mL per gram of carboxylic acidMust be anhydrous to prevent quenching of the reagent.
Reaction Conditions
Initial Temperature0 °CFor the addition of LiAlH₄ to the carboxylic acid.
Reaction TemperatureReflux (approx. 66 °C for THF)To drive the reaction to completion.
Reaction Time2 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Workup Reagents (Fieser Method)
Water (H₂O)'x' mL'x' = grams of LiAlH₄ used.
15% Aqueous Sodium Hydroxide (NaOH)'x' mL'x' = grams of LiAlH₄ used.
Water (H₂O)'3x' mL'3x' = 3 times the grams of LiAlH₄ used.
Purification
Extraction SolventEthyl acetate or DichloromethaneFor isolating the product from the aqueous layer.
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)To remove residual water from the organic phase.
Purification MethodColumn Chromatography (Silica Gel)Eluent: Hexanes/Ethyl Acetate gradient.
Expected Yield
Isolated Yield70-90%Dependent on reaction scale and purification efficiency.

Detailed Experimental Protocol

This protocol is a representative procedure for the reduction of 6-methoxypyridine-2-carboxylic acid using LiAlH₄.

Materials:

  • 6-methoxypyridine-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 15% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath. A solution of 6-methoxypyridine-2-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching (Workup): The reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of:

    • Water ('x' mL, where 'x' is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH ('x' mL).

    • Water ('3x' mL). A granular precipitate of aluminum salts will form.

  • Filtration and Extraction: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of celite. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Chemical Reaction Workflow

Synthesis_Workflow Reactant 6-Methoxypyridine- 2-carboxylic Acid Intermediate Aluminum Alkoxide Intermediate Reactant->Intermediate  Reduction (0 °C to Reflux) Reagent LiAlH₄ in Anhydrous THF Product This compound Intermediate->Product  Hydrolysis Workup Aqueous Workup (H₂O, NaOH)

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dry Glassware & Inert Atmosphere Addition Slow Addition of Carboxylic Acid to LiAlH₄ at 0 °C Prep->Addition Solvent Use Anhydrous THF Solvent->Addition Reflux Heat to Reflux & Monitor by TLC Addition->Reflux Quench Careful Quenching with H₂O and NaOH at 0 °C Reflux->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Key steps and considerations in the synthesis process.

References

An In-depth Technical Guide to the Reduction of 6-Methoxypyridine-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the reduction of 6-methoxypyridine-2-carboxaldehyde to (6-methoxypyridin-2-yl)methanol, a key synthetic intermediate in the development of various pharmaceutical compounds. This document details common and effective reduction strategies, including the use of metal hydrides and catalytic hydrogenation techniques.

Overview of Reduction Methods

The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. For the specific case of 6-methoxypyridine-2-carboxaldehyde, several reliable methods can be employed. The choice of method often depends on factors such as scale, desired purity, functional group tolerance, and available laboratory equipment. The most prevalent and effective methods include:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones. It is known for its ease of handling and compatibility with protic solvents.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. Its high reactivity necessitates the use of anhydrous solvents and careful handling.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, often providing high yields of the desired alcohol.

  • Transfer Hydrogenation: An alternative to using hydrogen gas, this technique employs a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a transition metal catalyst.

Quantitative Data Summary

The following table summarizes the quantitative data for the various reduction methods of 6-methoxypyridine-2-carboxaldehyde. Please note that specific yields and reaction times can vary depending on the precise experimental conditions.

Reduction MethodReagent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium BorohydrideNaBH₄Dichloromethane/EthanolRoom Temperature30 minutes~70% (overall for 2 steps)[1]
Lithium Aluminum HydrideLiAlH₄Tetrahydrofuran (THF)0 to Reflux1-16 hoursTypically HighGeneral Protocol[2][3]
Catalytic HydrogenationPd/C or PtO₂ with H₂Ethanol or MethanolRoom Temperature1-24 hoursTypically HighGeneral Protocol
Transfer HydrogenationRu Complex / IsopropanolIsopropanol8215-60 minutesHigh (for ketones)[4]

Experimental Protocols

This section provides detailed experimental methodologies for the key reduction techniques.

Sodium Borohydride Reduction

This protocol is adapted from a similar reduction of a substituted methoxypyridine carboxaldehyde[1].

Materials:

  • 6-Methoxypyridine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-methoxypyridine-2-carboxaldehyde in a mixture of dichloromethane and ethanol in a round-bottom flask.

  • To the stirred solution, add sodium borohydride portion-wise at room temperature.

  • Continue stirring the reaction mixture for 30 minutes.

  • After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Lithium Aluminum Hydride Reduction

This is a general procedure for the reduction of an aldehyde to a primary alcohol using LiAlH₄[2][3]. Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used.

Materials:

  • 6-Methoxypyridine-2-carboxaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask flushed with nitrogen, prepare a suspension of lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 6-methoxypyridine-2-carboxaldehyde in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for an appropriate time (typically 1-16 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and dilute with anhydrous diethyl ether.

  • Carefully quench the reaction by the sequential and dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Stir the resulting mixture for 30 minutes, during which a white precipitate will form.

  • Filter the white precipitate and wash it with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Catalytic Hydrogenation

This is a general protocol for the catalytic hydrogenation of an aldehyde.

Materials:

  • 6-Methoxypyridine-2-carboxaldehyde

  • Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Celite®

Procedure:

  • Dissolve 6-methoxypyridine-2-carboxaldehyde in ethanol or methanol in a suitable hydrogenation vessel.

  • Carefully add the palladium on carbon or platinum oxide catalyst to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired alcohol.

Visualizations

General Reduction Workflow

The following diagram illustrates the general workflow for the reduction of 6-methoxypyridine-2-carboxaldehyde.

G General Reduction Workflow A 6-Methoxypyridine-2-carboxaldehyde B Reduction Reaction (e.g., NaBH4, LiAlH4, H2/Pd-C) A->B C Reaction Quenching & Workup B->C D Purification (e.g., Chromatography) C->D E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway of Hydride Reduction

This diagram depicts the simplified signaling pathway for the reduction of an aldehyde by a metal hydride reagent.

G Hydride Reduction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation A Aldehyde (Electrophile) C Alkoxide Intermediate A->C Hydride Attack B Hydride (H⁻) (Nucleophile) B->C D Alkoxide Intermediate F Primary Alcohol D->F Proton Transfer E Protic Solvent (e.g., H₂O) E->F

Caption: A simplified two-step mechanism for the reduction of an aldehyde by a hydride reagent.

Conclusion

The reduction of 6-methoxypyridine-2-carboxaldehyde to this compound is a straightforward and high-yielding transformation that can be achieved through various established methods. Sodium borohydride offers a mild and convenient option, while lithium aluminum hydride provides a more potent choice for this and other reducible functional groups. Catalytic hydrogenation and transfer hydrogenation present clean and efficient alternatives. The selection of the most appropriate method will be guided by the specific requirements of the synthesis, including scale, functional group compatibility, and available resources. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Physical and chemical properties of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (6-Methoxypyridin-2-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, properties, synthesis, and potential applications, offering a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 63071-12-5, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below. The compound is typically supplied as a solid, often in a lyophilized powder form, and requires storage at low temperatures (-20°C) to ensure its stability.[1]

PropertyValueReference(s)
CAS Number 63071-12-5[1][2][3][4][5]
Molecular Formula C₇H₉NO₂[1][2][3][4]
Molecular Weight 139.15 g/mol [2][4]
Physical Form Solid, Lyophilized Powder[1]
Melting Point No data available
Boiling Point No data available
Solubility No specific data available. General solubility for similar small polar molecules suggests solubility in polar organic solvents.

Structure:

G 6-Methoxypyridine-2-carboxylic acid methyl ester 6-Methoxypyridine-2-carboxylic acid methyl ester Dissolution in Methanol Dissolution in Methanol 6-Methoxypyridine-2-carboxylic acid methyl ester->Dissolution in Methanol Anhydrous Methanol Cooling to 0°C Cooling to 0°C Dissolution in Methanol->Cooling to 0°C Nitrogen atmosphere Addition of NaBH4 Addition of NaBH4 Cooling to 0°C->Addition of NaBH4 Slow addition Stirring at 0°C (30 min) Stirring at 0°C (30 min) Addition of NaBH4->Stirring at 0°C (30 min) Warm to RT & Stir (1 hr) Warm to RT & Stir (1 hr) Stirring at 0°C (30 min)->Warm to RT & Stir (1 hr) Quenching Quenching Warm to RT & Stir (1 hr)->Quenching Water Work-up Work-up Quenching->Work-up Concentration, Extraction, Drying This compound This compound Work-up->this compound G 6-Methoxypicolinic acid 6-Methoxypicolinic acid Dissolution in THF Dissolution in THF 6-Methoxypicolinic acid->Dissolution in THF Anhydrous THF Cooling to 0°C Cooling to 0°C Dissolution in THF->Cooling to 0°C Addition of LiAlH4 Addition of LiAlH4 Cooling to 0°C->Addition of LiAlH4 Slow addition Stirring at 0°C (30 min) Stirring at 0°C (30 min) Addition of LiAlH4->Stirring at 0°C (30 min) Quenching Quenching Stirring at 0°C (30 min)->Quenching Saturated Rochelle's salt Stirring at RT (1 hr) Stirring at RT (1 hr) Quenching->Stirring at RT (1 hr) Work-up Work-up Stirring at RT (1 hr)->Work-up Extraction, Drying This compound This compound Work-up->this compound

References

An In-depth Technical Guide on (6-Methoxypyridin-2-YL)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Methoxypyridin-2-YL)methanol derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Core Structure and Therapeutic Potential

The this compound core is a versatile scaffold that has garnered significant interest in medicinal chemistry. The presence of the pyridine ring, a common motif in numerous biologically active compounds, coupled with the methoxy and methanol functionalities, provides multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this core have shown promise in various therapeutic areas, including the treatment of neuropathic pain and cancer.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. The most common approaches involve the reduction of the corresponding carboxylic acids or their esters.

General Synthetic Routes

A prevalent method for the synthesis of pyridinemethanol derivatives is the reduction of the corresponding pyridinecarboxylic acids or their esters.[1] This transformation can be accomplished using various reducing agents, with the choice depending on the desired selectivity and the presence of other functional groups.

Key Synthetic Methodologies:

  • Reduction of Pyridinecarboxylic Acids and Esters: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation, although they require anhydrous conditions and careful handling.[1] Catalytic hydrogenation offers a scalable alternative suitable for larger-scale synthesis.[1]

  • Synthesis from Cyanopyridines: This method involves the reduction of a cyanopyridine to the corresponding aminomethylpyridine, followed by conversion to the alcohol.

  • Functionalization of Picolines: Direct oxidation of the methyl group of a picoline can also yield the desired pyridinylmethanol.

Detailed Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 6-methoxypyridine-2-carboxylic acid methyl ester with sodium borohydride.

Materials:

  • 6-methoxypyridine-2-carboxylic acid methyl ester

  • Anhydrous methanol

  • Sodium borohydride

  • Dichloromethane

  • 2-propanol

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (1.36 g, 35.89 mmol) to the cooled solution.

  • Maintain the reaction at 0 °C and stir for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and continue stirring for 1 hour.

  • Quench the reaction by the careful addition of water.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Dilute the concentrated residue with brine (100 mL).

  • Extract the aqueous layer with a 2:1 mixture of dichloromethane and 2-propanol (3 x 150 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oily product.[1]

Biological Activity and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant biological activity in preclinical studies, particularly as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as potential anticancer agents targeting the PI3K/mTOR signaling pathway.

TRPV3 Antagonism for Neuropathic Pain

(Pyridin-2-yl)methanol derivatives have been identified as potent and selective antagonists of the TRPV3 channel.[2] TRPV3 is a calcium-permeable cation channel primarily expressed in keratinocytes and has been implicated in pain sensation and skin disorders.[2] Antagonism of this channel represents a promising therapeutic strategy for the management of neuropathic pain.

Systematic optimization of the pyridinylmethanol moiety has led to the identification of novel and selective TRPV3 antagonists with favorable preclinical profiles in models of neuropathic and central pain.[2]

Anticancer Activity via PI3K/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Certain methoxypyridine derivatives have been investigated as inhibitors of this pathway.

Signaling Pathway Overview:

The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a variety of substrates, including mTOR, leading to the promotion of cell growth and survival.

Below is a diagram illustrating the core components of the PI3K/mTOR signaling pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

PI3K/mTOR Signaling Pathway

Quantitative Data on Biological Activity

While comprehensive structure-activity relationship (SAR) data for a series of this compound derivatives is not extensively available in the public domain, the following table summarizes IC₅₀ values for related pyridinylmethanol and methoxypyridine derivatives from various studies to provide a general understanding of their potential potency.

Compound/Derivative ClassTargetAssayIC₅₀ (µM)Reference
(Pyridin-2-yl)methanol DerivativesTRPV3Calcium Influx0.38[3]
Methoxy-substituted Pyridine AnalogsVarious Cancer Cell LinesMTT Assay1.0 - >50[4]
Pyridine DerivativesHeLa CellsAntiproliferative Assay0.134 - 0.257[4]
Pyridine Derivatives with -OH groupsVarious Cancer Cell LinesAntiproliferative Assay4.75[4]

Note: The data presented is for structurally related compounds and may not be directly representative of the this compound core.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a variety of in vitro assays. A standard method for evaluating the anticancer potential of these compounds is the MTT assay, which measures cell viability.

MTT Assay for Cytotoxicity Screening

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

The following diagram outlines the general workflow for an MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated activity of related analogs as TRPV3 antagonists and potential anticancer agents highlights the therapeutic potential of this compound class.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive structure-activity relationship. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Utilization of (6-Methoxypyridin-2-YL)methanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-2-YL)methanol is a valuable heterocyclic building block in organic synthesis, frequently employed as a precursor for a variety of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a coordinating pyridine ring, allows for diverse chemical transformations. This document provides detailed experimental protocols for the application of this compound in chemical synthesis, with a focus on its oxidation to the corresponding aldehyde, a key intermediate for further derivatization.

Introduction

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. Substitution at the 2- and 6-positions of the pyridine ring allows for fine-tuning of the electronic and steric properties of the resulting molecules. This compound, in particular, serves as a versatile starting material. The methoxy group enhances the electron density of the pyridine ring, influencing its reactivity, while the hydroxymethyl group provides a handle for a wide range of chemical modifications. One of the most common and useful transformations of this compound is its selective oxidation to 6-methoxy-2-picolinaldehyde. This aldehyde is a crucial intermediate for the synthesis of imines, hydrazones, and other derivatives through condensation reactions, as well as for carbon-carbon bond-forming reactions.

Synthesis of this compound

Prior to its use in further synthetic steps, this compound can be synthesized via the reduction of 6-methoxypyridine-2-carboxylic acid or its esters. A common laboratory-scale procedure involves the use of sodium borohydride as a reducing agent.

Table 1: Synthesis of this compound
ParameterValueReference
Starting Material6-methoxypyridine-2-carboxylic acid methyl ester[1]
Reducing AgentSodium borohydride (NaBH₄)[1]
SolventAnhydrous Methanol[1]
Reaction Temperature0 °C to room temperature[1]
Reaction Time1.5 hours[1]
Yield30%[1]
Product FormOily Product[1]
Molecular FormulaC₇H₉NO₂[1]
Molecular Weight139.15 g/mol [1]
Mass Spectrometry[M+H]⁺: 140.1 (calculated), 140.1 (measured)[1]

Application in Synthesis: Oxidation to 6-methoxy-2-picolinaldehyde

A primary application of this compound is its oxidation to 6-methoxy-2-picolinaldehyde. This transformation is efficiently achieved using activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols.

Experimental Protocol: Oxidation using Manganese Dioxide

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on scale and temperature)

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents). The reaction is heterogeneous.

  • Reaction Conditions: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary depending on the activity of the MnO₂ and the reaction scale but is typically complete within 24-48 hours. Gentle heating may be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-methoxy-2-picolinaldehyde. Further purification can be achieved by column chromatography on silica gel if required.

Table 2: Physical and Spectral Data for 6-methoxy-2-picolinaldehyde
PropertyValueReference
Chemical Identifiers
CAS Number54221-96-4
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
IUPAC Name6-methoxypyridine-2-carbaldehyde[2]
Synonyms6-Methoxypicolinaldehyde, 2-Formyl-6-methoxypyridine[2]
Physical Properties
AppearanceLiquidThermo Scientific
ColorClear yellow to orange to brownThermo Scientific
Boiling Point103-104 °C / 20 mmHg
Density1.140 g/mL at 25 °C
Refractive Index1.531 - 1.532 @ 20 °C[3]
Spectroscopic Data
Mass SpectrometryAvailable (GC-MS)[4]

Visualizing the Synthetic Workflow

The synthesis of this compound and its subsequent oxidation to 6-methoxy-2-picolinaldehyde can be represented by the following workflow.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_oxidation Oxidation to Aldehyde start_material 6-Methoxypyridine-2-carboxylic acid methyl ester reductant NaBH₄, MeOH start_material->reductant Reduction product_alcohol This compound reductant->product_alcohol oxidant Activated MnO₂, DCM product_alcohol->oxidant Oxidation product_aldehyde 6-Methoxy-2-picolinaldehyde oxidant->product_aldehyde

Caption: Synthetic pathway from the ester to the alcohol and subsequent oxidation to the aldehyde.

Further Applications and Logical Relationships

The resulting 6-methoxy-2-picolinaldehyde is a versatile intermediate for the synthesis of a variety of derivatives, particularly through reactions involving the aldehyde functional group.

Derivatization_Pathway cluster_derivatives Potential Derivatives aldehyde 6-Methoxy-2-picolinaldehyde imine Imines / Schiff Bases aldehyde->imine Condensation with Primary Amines hydrazone Hydrazones aldehyde->hydrazone Condensation with Hydrazines secondary_alcohol Secondary Alcohols aldehyde->secondary_alcohol Reduction (e.g., NaBH₄) or Grignard/Organolithium Addition acid Carboxylic Acid aldehyde->acid Further Oxidation (e.g., KMnO₄)

Caption: Potential synthetic derivatizations of 6-methoxy-2-picolinaldehyde.

Conclusion

This compound is a readily accessible and synthetically useful building block. The protocols outlined herein for its synthesis and subsequent oxidation provide a reliable pathway to 6-methoxy-2-picolinaldehyde, a key intermediate for the development of novel compounds in the fields of medicinal chemistry and materials science. The provided data and workflows serve as a practical guide for researchers engaged in the synthesis and derivatization of substituted pyridines.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of a variety of substituted pyridines utilizing (6-Methoxypyridin-2-YL)methanol as a versatile starting material. The pyridine scaffold is a crucial component in numerous pharmaceuticals, and the methodologies detailed herein offer robust pathways to novel derivatives for drug discovery and development programs.[1][2][3][4][5]

Introduction

This compound is a readily accessible building block that can be strategically functionalized at the hydroxymethyl group and the pyridine ring. This document outlines two primary synthetic routes commencing from this starting material:

  • Oxidation to 6-Methoxypyridine-2-carbaldehyde: This key intermediate opens avenues for a wide range of C-C and C-N bond-forming reactions.

  • Conversion to 2-Chloromethyl-6-methoxypyridine: This transformation provides a reactive electrophile for nucleophilic substitution reactions.

These pathways enable the synthesis of diverse libraries of substituted pyridines for screening and optimization in medicinal chemistry.

Diagram: Overall Synthetic Strategy

Synthesis_Strategy start This compound aldehyde 6-Methoxypyridine-2-carbaldehyde start->aldehyde Oxidation chloro 2-Chloromethyl-6-methoxypyridine start->chloro Chlorination sub_alkene Substituted Alkenyl Pyridines aldehyde->sub_alkene Wittig Reaction sub_alcohol Substituted Pyridyl Alcohols aldehyde->sub_alcohol Grignard Reaction sub_amine Substituted Pyridyl Amines aldehyde->sub_amine Reductive Amination sub_nucleophile Nucleophile-Substituted Pyridines chloro->sub_nucleophile Nucleophilic Substitution

Caption: Synthetic pathways from this compound.

Section 1: Synthesis of 6-Methoxypyridine-2-carbaldehyde

The oxidation of the primary alcohol of this compound to the corresponding aldehyde is a critical first step. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions, minimizing over-oxidation to the carboxylic acid.

Experimental Protocol 1: Swern Oxidation

This protocol details the oxidation of this compound to 6-methoxypyridine-2-carbaldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Starting MaterialProductReagentsYield (%)Reference
This compound6-Methoxypyridine-2-carbaldehydeOxalyl chloride, DMSO, TEA85-95Adapted from general Swern oxidation protocols

Section 2: Applications of 6-Methoxypyridine-2-carbaldehyde

The aldehyde functional group is a versatile handle for further elaboration of the pyridine scaffold.

Synthesis of Alkenyl Pyridines via Wittig Reaction

The Wittig reaction allows for the formation of a carbon-carbon double bond from the aldehyde.

This protocol describes the synthesis of a generic 2-alkenyl-6-methoxypyridine.

Materials:

  • 6-Methoxypyridine-2-carbaldehyde

  • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the strong base dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of 6-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[6][7]

Quantitative Data:

AldehydePhosphonium SaltProductYield (%)Reference
6-Methoxypyridine-2-carbaldehydeBenzyltriphenylphosphonium chloride2-(2-phenylethenyl)-6-methoxypyridine70-90Estimated from similar Wittig reactions[8]
Synthesis of Secondary Pyridyl Alcohols via Grignard Reaction

Grignard reagents add to the aldehyde to form secondary alcohols.

This protocol outlines the synthesis of a generic 2-(1-hydroxyalkyl)-6-methoxypyridine.

Materials:

  • 6-Methoxypyridine-2-carbaldehyde

  • Appropriate Grignard reagent (e.g., phenylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[9][10]

  • Purify the crude product by column chromatography.

Quantitative Data:

AldehydeGrignard ReagentProductYield (%)Reference
6-Methoxypyridine-2-carbaldehydePhenylmagnesium bromide(6-Methoxypyridin-2-yl)(phenyl)methanol60-85Estimated from similar Grignard reactions[11]
Synthesis of Pyridyl Amines via Reductive Amination

Reductive amination provides a direct route to secondary and tertiary amines.

This protocol describes the synthesis of a generic N-substituted-(6-methoxypyridin-2-yl)methanamine.

Materials:

  • 6-Methoxypyridine-2-carbaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-methoxypyridine-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add the reducing agent (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]

  • Purify the crude product by column chromatography.

Quantitative Data:

AldehydeAmineProductYield (%)Reference
6-Methoxypyridine-2-carbaldehydeBenzylamineN-((6-methoxypyridin-2-yl)methyl)benzenemethanamine72-96[13]

Section 3: Synthesis of 2-Chloromethyl-6-methoxypyridine

Conversion of the alcohol to a chloride provides an excellent electrophile for the introduction of various nucleophiles.

Experimental Protocol 5: Chlorination with Thionyl Chloride

This protocol details the conversion of this compound to 2-Chloromethyl-6-methoxypyridine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Quantitative Data:

Starting MaterialProductReagentsYield (%)Reference
This compound2-Chloromethyl-6-methoxypyridineThionyl chloride>90Estimated from similar reactions

Section 4: Applications of 2-Chloromethyl-6-methoxypyridine

The chloromethyl group is readily displaced by a variety of nucleophiles.

Nucleophilic Substitution Reactions

This protocol provides a general procedure for the reaction of 2-Chloromethyl-6-methoxypyridine with various nucleophiles (e.g., amines, thiols, cyanides).

Materials:

  • 2-Chloromethyl-6-methoxypyridine

  • Nucleophile (e.g., piperidine, sodium thiophenoxide, sodium cyanide)

  • Base (e.g., potassium carbonate, sodium hydride), if necessary

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the nucleophile (1.2 eq) in the appropriate anhydrous solvent, add the base if required and stir for 15 minutes.

  • Add a solution of 2-Chloromethyl-6-methoxypyridine (1.0 eq) in the same solvent.

  • Heat the reaction mixture if necessary and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[14][15][16]

  • Purify the crude product by column chromatography.

Quantitative Data:

ElectrophileNucleophileProductYield (%)Reference
2-Chloromethyl-6-methoxypyridinePiperidine1-((6-methoxypyridin-2-yl)methyl)piperidine80-95Estimated from similar SNAr reactions[17]
2-Chloromethyl-6-methoxypyridineSodium thiophenoxide2-(benzylthiomethyl)-6-methoxypyridine85-98Estimated from similar SN2 reactions

Diagram: Experimental Workflow for Synthesis and Derivatization

Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Substituted Pyridine Products start This compound aldehyde 6-Methoxypyridine-2-carbaldehyde start->aldehyde Swern Oxidation chloro 2-Chloromethyl-6-methoxypyridine start->chloro Chlorination alkene Alkenyl Pyridines aldehyde->alkene Wittig Reaction alcohol Pyridyl Alcohols aldehyde->alcohol Grignard Reaction amine Pyridyl Amines aldehyde->amine Reductive Amination nucleophile Substituted Methyl Pyridines chloro->nucleophile Nucleophilic Substitution

Caption: Workflow for the synthesis of substituted pyridines.

Applications in Drug Discovery

Substituted pyridines are integral to the development of new therapeutic agents. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease.[1] The methodologies described here provide access to a wide chemical space for the synthesis of novel compounds for various biological targets. The ability to introduce diverse functionalities allows for the fine-tuning of physicochemical properties and pharmacological activity, which is a cornerstone of modern drug discovery.

References

Application Notes and Protocols: (6-Methoxypyridin-2-YL)methanol in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxypyridin-2-YL)methanol is a versatile pyridyl-alcohol type ligand that has shown significant promise in the field of organometallic catalysis. Its unique electronic and steric properties, arising from the methoxy-substituted pyridine ring and the coordinating methanol group, make it an attractive candidate for the synthesis of novel metal complexes with enhanced catalytic activities. This document provides an overview of its application, particularly in ruthenium-catalyzed transfer hydrogenation reactions, and detailed protocols for its use.

Application: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

The primary application of this compound as a ligand is in the formation of ruthenium complexes for the catalytic transfer hydrogenation of ketones to their corresponding alcohols. This process is of great importance in synthetic organic chemistry and pharmaceutical manufacturing due to its operational simplicity, use of safer hydrogen donors (e.g., 2-propanol), and high efficiency.

The nitrogen atom of the pyridine ring and the oxygen atom of the methanol moiety can coordinate to a metal center, forming a stable chelate structure. The presence of the methoxy group can modulate the electron density at the ruthenium center, thereby influencing the catalytic activity. Ruthenium complexes bearing pyridyl-alcohol ligands have been shown to be highly effective catalysts for the reduction of a wide range of aromatic and aliphatic ketones.[1][2][3]

General Reaction Scheme:

The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers the hydride to the carbonyl carbon of the ketone.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes the catalytic performance of analogous ruthenium complexes with pyridyl-alcohol type ligands in the transfer hydrogenation of acetophenone, providing a benchmark for expected activity.

Catalyst PrecursorLigandBaseSubstrate:Base:Cat RatioTime (min)Conversion (%)TOF (h⁻¹)Reference
RuCl₂(PPh₃)₃6'-(pyridin-2-ylmethyl)-2,2'-bipyridin-6-oli-PrOK200:10:11596768[1]
RuCl₂(PPh₃)₃6,6'-dihydroxy terpyridinei-PrOK200:10:130>99~400[2]
[{RuCl₂(η⁶-C₆Me₆)}₂](1S,2S)-2-methylamino-1,2-diphenylethanolKOH100:10:1120>90~45[3]

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II) Complex with this compound (Hypothetical)

This protocol is based on established procedures for the synthesis of similar ruthenium-phosphine complexes with pyridyl-alcohol ligands.

Materials:

  • This compound

  • RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))

  • Anhydrous, degassed methanol

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon atmosphere

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere, dissolve RuCl₂(PPh₃)₃ (e.g., 0.96 g, 1 mmol) in anhydrous, degassed methanol (40 mL).

  • To this solution, add a solution of this compound (e.g., 0.14 g, 1 mmol) in anhydrous, degassed methanol (10 mL).

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution is expected to change, indicating complex formation.

  • After cooling to room temperature, reduce the volume of the solvent under vacuum until a precipitate forms.

  • Isolate the solid product by filtration, wash with cold methanol and then diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the resulting complex by NMR, IR spectroscopy, and elemental analysis to confirm its structure.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation of Ketones

This protocol describes a general method for the transfer hydrogenation of a model ketone, acetophenone, using an in situ generated ruthenium catalyst.

Materials:

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂ or RuCl₂(PPh₃)₃)

  • This compound ligand

  • Acetophenone (or other ketone substrate)

  • 2-Propanol (hydrogen donor and solvent)

  • Base (e.g., KOH, i-PrOK, or Cs₂CO₃)

  • Reaction tube or flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction tube, add the ruthenium precursor (e.g., 0.01 mmol), this compound (0.02 mmol), and the base (e.g., 0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 2-propanol (5 mL) and the ketone substrate (e.g., acetophenone, 1 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) with stirring for the desired amount of time (monitor by TLC or GC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol product by column chromatography on silica gel.

Visualizations

Logical Workflow for Catalyst Screening

G Workflow for Catalyst Screening A Select Ru Precursor and Ligand B In Situ Catalyst Formation A->B Mix D Run Catalytic Transfer Hydrogenation B->D C Define Reaction Conditions (Substrate, Base, Solvent, Temp) C->D E Monitor Reaction Progress (TLC/GC) D->E Sampling F Work-up and Product Isolation E->F Reaction Complete G Characterize and Quantify Yield F->G H Optimize Conditions G->H H->C Feedback Loop

Caption: A logical workflow for the screening and optimization of this compound-based ruthenium catalysts for transfer hydrogenation.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle for Transfer Hydrogenation Ru_L [Ru]-L Ru_alkoxide [Ru]-O-iPr Ru_L->Ru_alkoxide + i-PrOH - H₂O Ru_H [Ru]-H Ru_alkoxide->Ru_H β-H elimination - Acetone Ru_product [Ru]-O-CH(R)R' Ru_H->Ru_product + Ketone (R-CO-R') Ru_product->Ru_L + i-PrOH - Alcohol (R-CH(OH)R')

Caption: A simplified proposed catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of ketones, highlighting the key intermediates.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Methoxypyridin-2-YL)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any novel compound, comprehensive structural elucidation and purity assessment are critical. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone techniques in chemical analysis.

Spectroscopic and Mass Data

A summary of the expected and observed spectroscopic and mass spectrometric data for this compound is presented below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55t1HH4
~6.80d1HH3
~6.65d1HH5
~4.70s2H-CH₂OH
~3.90s3H-OCH₃
~2.50br s1H-OH

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~163.5C6
~158.0C2
~139.0C4
~112.0C3
~109.0C5
~64.0-CH₂OH
~53.5-OCH₃

Table 3: Mass Spectrometry Data for this compound

TechniqueModeObserved m/zInterpretation
Electrospray Ionization (ESI)Positive140.1[M+H]⁺

Note: The NMR data presented are predicted values based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for acquiring NMR and MS data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Acquisition
  • Instrument Setup: Insert the prepared NMR sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time (at): 3-4 seconds.[4]

    • Relaxation Delay (d1): 1-2 seconds.

    • Pulse Angle: 30° or 45°.[5]

    • Number of Scans (ns): 8 to 16 scans for a reasonably concentrated sample.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks and analyze the multiplicities and coupling constants.

Protocol 3: ¹³C NMR Acquisition
  • Instrument Setup: Use the same sample prepared for ¹H NMR, or a more concentrated one if necessary.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024 or more, depending on the sample concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ triplet centered at 77.16 ppm.

Protocol 4: ESI-MS Sample Preparation and Analysis
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[6][7]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount (e.g., 0.1%) of formic acid to promote protonation.[6]

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis Workflow and Experimental Logic

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim setup_params Setup Acquisition Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate structure Structure Confirmation integrate->structure

Caption: Workflow for NMR analysis of this compound.

MS_Workflow cluster_ms_prep MS Sample Preparation cluster_ms_acq MS Data Acquisition cluster_ms_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (1-10 ug/mL) stock->dilute acidify Acidify with Formic Acid (optional) dilute->acidify infuse Infuse Sample into Mass Spectrometer acidify->infuse setup_ms Set ESI Parameters infuse->setup_ms acquire_ms Acquire Mass Spectrum setup_ms->acquire_ms identify_ion Identify Molecular Ion Peak ([M+H]+) acquire_ms->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw

Caption: Workflow for ESI-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (6-Methoxypyridin-2-YL)methanol. The described protocol is designed to provide a reliable and efficient separation of the target compound from potential impurities. This document provides a comprehensive guide, including instrument parameters, mobile phase preparation, and a sample protocol, to assist researchers in achieving high-purity this compound suitable for downstream applications in pharmaceutical research and development.

Introduction

This compound is a pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis of such molecules often results in a mixture containing the desired product alongside starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and characterization studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such polar aromatic compounds. This document outlines a standard RP-HPLC method that can be adapted and optimized for the purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective HPLC purification method.

PropertyValueReference
CAS Number 63071-12-5[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [2]
Form Lyophilized powder[1]

HPLC Purification Protocol

The following protocol describes a general method for the purification of this compound using a reversed-phase C18 column. This method is a starting point and may require optimization based on the specific impurity profile of the crude sample.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Additives: Formic acid or trifluoroacetic acid (TFA).

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., a small amount of the initial mobile phase).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.

  • Degassing: Degas both mobile phases prior to use by sonication or vacuum filtration.

Chromatographic Conditions

The recommended HPLC parameters are summarized in Table 2.

ParameterCondition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 500 µL (dependent on concentration and column size)
Sample Preparation
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Workflow

The overall workflow for the HPLC purification of this compound is illustrated in the following diagram.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (270 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate If Pure Pure Pure this compound Evaporate->Pure

Caption: Workflow for HPLC Purification.

Logical Relationship of Method Parameters

The selection of HPLC parameters is interconnected. The following diagram illustrates the logical relationships in developing the purification method.

Method_Development_Logic Target Target Compound (this compound) Properties Physicochemical Properties (Polarity, UV Absorbance) Target->Properties Column Column Selection (Reversed-Phase C18) Properties->Column MobilePhase Mobile Phase Selection (ACN/Water with Acid) Properties->MobilePhase Detection Detector Settings (UV Wavelength) Properties->Detection Gradient Gradient Optimization Column->Gradient MobilePhase->Gradient FinalMethod Final Purification Method Gradient->FinalMethod Detection->FinalMethod

Caption: Logic for HPLC Method Development.

Discussion

The described RP-HPLC method provides a solid foundation for the purification of this compound. The use of a C18 column is well-suited for retaining and separating polar aromatic compounds. The acetonitrile/water mobile phase system is a standard choice for reversed-phase chromatography, offering good solubility for a wide range of organic molecules. The addition of formic acid to the mobile phase is crucial for achieving good peak shape for pyridine-containing compounds by protonating the nitrogen atom and minimizing tailing. The UV detection wavelength of 270 nm is selected based on the expected absorbance of the pyridine ring system.

For optimal results, it is recommended to perform an initial analytical run with a small injection volume to determine the retention time of the target compound and the separation from impurities. The gradient profile can then be adjusted to improve resolution. For scaling up to preparative chromatography, the flow rate and injection volume can be increased proportionally with the column diameter.

Conclusion

This application note provides a detailed protocol for the HPLC purification of this compound. By following the outlined experimental procedures and utilizing the provided tables and diagrams, researchers can effectively purify this compound for use in various scientific applications. The method is adaptable and can be optimized to suit specific laboratory equipment and sample characteristics.

References

Application Notes and Protocol: N-Alkylation of Amines with (6-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using (6-Methoxypyridin-2-yl)methanol. The described methodology is based on the principles of "borrowing hydrogen" (also known as hydrogen autotransfer), a sustainable and atom-economical process that utilizes a catalyst to facilitate the reaction, producing water as the only byproduct.[1][2][3] This approach avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides. The protocol outlines a general procedure using a commercially available ruthenium catalyst, which has demonstrated broad applicability in similar transformations.[4][5] Conditions can be optimized for various amine substrates, including aromatic and aliphatic amines.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals and biologically active compounds. The introduction of a pyridyl moiety, such as the (6-methoxypyridin-2-yl)methyl group, is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in drug molecules. The "borrowing hydrogen" methodology has emerged as a green and efficient alternative for C-N bond formation.[2][6][7] This process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst. The in-situ generated aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.[8] This catalytic cycle avoids the generation of wasteful byproducts. A variety of transition metal catalysts based on ruthenium, iridium, nickel, and manganese have been shown to be effective for this transformation.[1][2][7][9]

Reaction Principle: The Borrowing Hydrogen Catalytic Cycle

The N-alkylation of amines with this compound via the borrowing hydrogen mechanism can be illustrated by the following catalytic cycle:

Borrowing_Hydrogen cluster_catalyst Catalytic Cycle cluster_substrates Substrates & Products [Ru]-H₂ [Ru]-H₂ [Ru] [Ru] [Ru]-H₂->[Ru] -H₂ (to Imine) [Ru]->[Ru]-H₂ +H₂ (from Alcohol) Imine/Iminium Ion Imine/Iminium Ion R¹R²NH (Amine) R¹R²NH (Amine) (6-MeO-Py-2-yl)CH₂OH (Alcohol) (6-MeO-Py-2-yl)CH₂OH (Alcohol) (6-MeO-Py-2-yl)CHO (Aldehyde) (6-MeO-Py-2-yl)CHO (Aldehyde) (6-MeO-Py-2-yl)CH₂OH (Alcohol)->(6-MeO-Py-2-yl)CHO (Aldehyde) -H₂ Product Product (6-MeO-Py-2-yl)CHO (Aldehyde)->Imine/Iminium Ion + R¹R²NH - H₂O Imine/Iminium Ion->Product +H₂

Caption: The borrowing hydrogen catalytic cycle for N-alkylation.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a representative amine with this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • [Ru(p-cymene)Cl₂]₂ (or a similar commercially available ruthenium catalyst)[4][5]

  • Xantphos (or a suitable phosphine ligand)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 6.1 mg, 0.02 eq), Xantphos (0.02 mmol, 11.6 mg, 0.04 eq), and potassium tert-butoxide (0.5 mmol, 56 mg, 1.0 eq).

  • Add anhydrous toluene (3 mL) to the flask and stir the mixture at room temperature for 15-20 minutes. A color change is typically observed, indicating the formation of the active catalytic species.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the amine (0.5 mmol, 1.0 eq) followed by this compound (0.6 mmol, 83.5 mg, 1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 110-120 °C under a continuous flow of inert gas and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-alkylated amine.

Experimental Workflow

Workflow A Catalyst Pre-formation ([Ru] catalyst, Ligand, Base in Toluene) B Addition of Reactants (Amine and (6-MeO-Py-2-yl)methanol) A->B C Reaction at 110-120 °C (under inert atmosphere) B->C D Reaction Monitoring (TLC or GC-MS) C->D E Work-up (Filtration, Extraction, Washing) D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization of Pure Product F->G

Caption: General experimental workflow for N-alkylation.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the N-alkylation of various amines with this compound based on literature precedents for similar reactions.[4][8][9]

EntryAmine SubstrateProductExpected Yield (%)
1AnilineN-((6-methoxypyridin-2-yl)methyl)aniline85-95
24-Fluoroaniline4-fluoro-N-((6-methoxypyridin-2-yl)methyl)aniline80-90
3BenzylamineN-benzyl-1-(6-methoxypyridin-2-yl)methanamine75-85
4Morpholine4-((6-methoxypyridin-2-yl)methyl)morpholine90-98
5Piperidine1-((6-methoxypyridin-2-yl)methyl)piperidine88-96

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ruthenium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • The reaction is performed at elevated temperatures; ensure proper shielding and temperature control.

Troubleshooting

  • Low Conversion:

    • Ensure all reagents and the solvent are anhydrous.

    • Increase the reaction temperature or time.

    • Screen different ligands or catalyst loadings.

    • Verify the purity of the starting materials.

  • Formation of Byproducts:

    • Over-alkylation of primary amines can be minimized by adjusting the stoichiometry of the reactants (e.g., using an excess of the amine).

    • Side reactions may be suppressed by lowering the reaction temperature.

Conclusion

The protocol described provides a robust and sustainable method for the N-alkylation of a diverse range of amines using this compound. The "borrowing hydrogen" approach offers significant advantages in terms of atom economy and environmental impact. This methodology is highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving (6-Methoxypyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This methodology is particularly crucial in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials.

Derivatives of (6-Methoxypyridin-2-YL)methanol are valuable building blocks in drug discovery. The methoxypyridine core is a prevalent feature in a variety of pharmacologically active agents, influencing properties such as solubility, metabolic stability, and target binding. The ability to couple this moiety with various aryl and heteroaryl partners via the Suzuki reaction provides a direct and modular route to novel chemical entities with potential therapeutic applications. For instance, substituted 2-arylpyridines are key structural components in inhibitors of enzymes like Janus kinases (JAKs), which are implicated in autoimmune diseases and cancers.

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with derivatives of this compound, including detailed protocols, tabulated reaction conditions, and graphical representations of the reaction workflow and mechanism. While the core principles of the Suzuki reaction are broadly applicable, the presence of the pyridine nitrogen and the hydroxymethyl group in the substrate requires careful consideration of reaction parameters to achieve optimal results. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, while the hydroxyl group may necessitate protection in certain cases, although many modern catalyst systems exhibit high functional group tolerance.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂), forms a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product organohalide R¹-X organohalide->oxidative_addition + boronic_acid R²-B(OH)₂ + Base boronate_complex [R²-B(OH)₃]⁻ boronic_acid->boronate_complex boronate_complex->transmetalation + Experimental_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound derivative - Boronic acid or Aryl halide - Base B Add Catalyst System: - Palladium Source - Ligand (if required) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (e.g., Argon flush) C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature & Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-2-YL)methanol is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring, allows for a range of chemical transformations. This document provides detailed protocols for a two-step synthetic pathway to generate fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

The described methodology involves an initial oxidation of the primary alcohol to the corresponding aldehyde, followed by a Knoevenagel condensation with an active methylene compound, leading to an intermediate that can undergo subsequent intramolecular cyclization to yield a fused pyrido[1,2-a]pyrimidine scaffold. This class of compounds is known to exhibit a wide range of pharmacological properties, making this synthetic route a valuable tool for generating libraries of potential drug candidates.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process. The first step is the oxidation of the starting material, this compound, to the key intermediate, 6-methoxypyridine-2-carbaldehyde. The second step involves a one-pot Knoevenagel condensation and subsequent cyclization to form the final fused heterocyclic product.

G cluster_workflow Synthetic Workflow A This compound (Starting Material) B Step 1: Oxidation (e.g., with MnO2) A->B Oxidizing Agent C 6-Methoxypyridine-2-carbaldehyde (Intermediate) B->C Formation of Aldehyde D Step 2: Knoevenagel Condensation & Intramolecular Cyclization C->D Active Methylene Compound, Base E Novel Fused Heterocyclic Compound (e.g., Pyrido[1,2-a]pyrimidine derivative) D->E Formation of Heterocycle

Caption: Synthetic workflow for the preparation of novel heterocyclic compounds.

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Methoxypyridine-2-carbaldehyde

This protocol describes the oxidation of the starting material to the corresponding aldehyde, a crucial intermediate for subsequent reactions.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL per gram of starting material) in a round-bottom flask, add activated manganese dioxide (5.0-10.0 eq).

  • Stir the resulting suspension vigorously at room temperature or under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Upon completion of the reaction (typically 2-24 hours, as indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 6-methoxypyridine-2-carbaldehyde as a crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield and Characterization:

The yield of 6-methoxypyridine-2-carbaldehyde is typically in the range of 70-90%. The product can be characterized by its spectroscopic data.[1]

CompoundMolecular FormulaMolecular WeightAppearance
6-Methoxypyridine-2-carbaldehydeC₇H₇NO₂137.14 g/mol Yellow to brown liquid

¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.80 (dd, J = 8.0, 1.0 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 4.00 (s, 3H, OCH₃).

¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 164.0, 152.5, 139.0, 120.0, 111.0, 53.5.

Protocol 2: Synthesis of a Novel Pyrido[1,2-a]pyrimidin-4-one Derivative

This protocol outlines the Knoevenagel condensation of 6-methoxypyridine-2-carbaldehyde with ethyl cyanoacetate, followed by an intramolecular cyclization to form a fused heterocyclic system. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[2][3][4][5]

Materials:

  • 6-Methoxypyridine-2-carbaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 6-methoxypyridine-2-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol (15 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Proposed Reaction Scheme and Product:

G cluster_reaction Knoevenagel Condensation and Cyclization reactant1 6-Methoxypyridine-2-carbaldehyde product 2-Methoxy-7-oxo-7,9a-dihydro-4H-pyrido[1,2-a]pyrimidine-6-carbonitrile reactant1->product + reactant2 Ethyl Cyanoacetate reactant2->product Piperidine, EtOH, Reflux

Caption: Proposed synthesis of a pyrido[1,2-a]pyrimidin-4-one derivative.

Data Presentation

Table 1: Reagents for the Synthesis of a Pyrido[1,2-a]pyrimidin-4-one Derivative

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Eq.
6-Methoxypyridine-2-carbaldehydeC₇H₇NO₂137.141.0
Ethyl CyanoacetateC₅H₇NO₂113.121.1
PiperidineC₅H₁₁N85.150.1
EthanolC₂H₆O46.07Solvent

Table 2: Expected Product and Yield

Product NameMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)
2-Methoxy-7-oxo-7,9a-dihydro-4H-pyrido[1,2-a]pyrimidine-6-carbonitrileC₁₁H₉N₃O₂215.2160-80

Potential Signaling Pathway Involvement

The synthesized fused pyridine derivatives, such as pyrido[1,2-a]pyrimidines, are structurally related to a class of compounds known to interact with various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The following diagram illustrates a generalized signaling pathway where such a novel compound could act as an inhibitor.

G cluster_pathway Generalized Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor P1 Downstream Signaling Protein 1 Receptor->P1 Phosphorylation P2 Downstream Signaling Protein 2 P1->P2 Activation TF Transcription Factor P2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Novel Heterocyclic Compound Inhibitor->Receptor Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

References

Application Note: Spectroscopic Characterization of Novel (6-Methoxypyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of novel (6-Methoxypyridin-2-YL)methanol derivatives, a class of compounds with significant potential in pharmaceutical development.[1][2] Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. This guide includes representative data, standardized experimental workflows, and potential biological pathway interactions to facilitate structural elucidation and further investigation of these promising molecules.

Representative Spectroscopic Data

The following tables summarize representative quantitative data expected from the spectroscopic analysis of a novel derivative, herein designated as Compound-MMPM , a hypothetical this compound derivative.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data for Compound-MMPM

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65t1HH-4 (Pyridine Ring)
7.20d1HH-5 (Pyridine Ring)
6.80d1HH-3 (Pyridine Ring)
4.75s2H-CH₂OH
3.95s3H-OCH₃
2.50br s1H-OH

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data for Compound-MMPM

Chemical Shift (δ) ppmAssignment
164.0C-6 (Pyridine Ring)
158.5C-2 (Pyridine Ring)
139.0C-4 (Pyridine Ring)
112.0C-5 (Pyridine Ring)
108.0C-3 (Pyridine Ring)
64.5-CH₂OH
53.5-OCH₃

Table 3: FT-IR and Mass Spectrometry Data for Compound-MMPM

Spectroscopic TechniqueParameterValueInterpretation
FT-IR Wavenumber (cm⁻¹)~3400 (broad)O-H stretch (alcohol)
~3050C-H stretch (aromatic)
~2950, ~2850C-H stretch (aliphatic)
~1600, ~1470C=C, C=N stretch (pyridine ring)
~1250, ~1030C-O stretch
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z 153Molecular Weight of C₈H₁₁NO₂
Major Fragmentsm/z 122, 94Loss of -OCH₃, -CH₂OH

Table 4: UV-Vis Spectroscopic Data for Compound-MMPM

Solventλ_max (nm)Molar Absorptivity (ε)
Ethanol275~8,500 M⁻¹cm⁻¹

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. Spectroscopic analysis is a cornerstone of modern drug development, providing critical information on structure, purity, and concentration.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of pharmaceutical compounds.[5]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Volumetric flasks and micropipettes

  • Sample of the this compound derivative

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For samples without a deuterated solvent, shimming can be performed on the FID or the spectrum itself.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second acquisition time, 1-second relaxation delay).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a 45° pulse and a relaxation delay of 2 seconds.

    • Co-add 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Objective: To identify the key functional groups in the derivative.

Materials and Equipment:

  • FT-IR Spectrometer with a detector (e.g., DTGS)

  • Sample holder (e.g., KBr pellet press or ATR crystal)

  • Potassium Bromide (KBr), IR-grade

  • Spatula and mortar/pestle

  • Sample of the derivative

Protocol:

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental contributions.

  • Sample Preparation (KBr Pellet Method):

    • Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in a mortar.

    • Grind the mixture thoroughly to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹.[10]

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=N, C-O).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.[5]

Objective: To determine the molecular weight and analyze the fragmentation pattern of the derivative.

Materials and Equipment:

  • Mass Spectrometer with an ionization source (e.g., Electron Ionization - EI)

  • Direct insertion probe or a coupled system (e.g., GC-MS)

  • Solvent for sample dissolution (e.g., Methanol, HPLC-grade)

  • Vials and syringes

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass analyzer using a known standard.

    • Set the ion source parameters (e.g., Electron energy at 70 eV for EI).

    • Set the mass scan range (e.g., m/z 40-500).

  • Sample Introduction: Introduce the sample into the ion source via the direct insertion probe or by injection into the GC-MS system.

  • Data Acquisition: Acquire the mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural insights. The difference in mass between the molecular ion and fragment ions corresponds to the loss of specific neutral fragments.

Workflows and Biological Pathways

Visual representations of experimental workflows and potential biological interactions are crucial for planning and interpretation.

General Characterization Workflow

The overall process from a newly synthesized compound to its full spectroscopic characterization follows a logical progression.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVIS UV-Vis Spectroscopy Purification->UVVIS Analysis Spectral Data Analysis NMR->Analysis FTIR->Analysis MS->Analysis UVVIS->Analysis Structure Structure Elucidation Analysis->Structure Report Final Report & Application Note Structure->Report

Caption: Workflow for synthesis and spectroscopic characterization.

Spectroscopic Analysis Workflow

This diagram details the parallel steps involved in preparing and analyzing a sample using multiple spectroscopic techniques.

G cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_ms MS Analysis Sample Purified Derivative Sample Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or use ATR Sample->Prep_FTIR Prep_MS Prepare Dilute Solution in Volatile Solvent Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Proc_NMR Process & Analyze Data Acq_NMR->Proc_NMR Final Combined Structural Confirmation Proc_NMR->Final Acq_FTIR Acquire Spectrum (4000-400 cm⁻¹) Prep_FTIR->Acq_FTIR Proc_FTIR Identify Functional Groups Acq_FTIR->Proc_FTIR Proc_FTIR->Final Acq_MS Acquire Mass Spectrum (EI Mode) Prep_MS->Acq_MS Proc_MS Determine MW & Fragments Acq_MS->Proc_MS Proc_MS->Final

Caption: Parallel workflow for multi-technique spectroscopic analysis.

Potential Biological Signaling Pathway

Some (Pyridin-2-yl)methanol derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation.[1] The diagram below illustrates a simplified hypothetical pathway.

G cluster_cell Sensory Neuron Membrane Stimulus Noxious Stimulus (e.g., Heat) TRPV3 TRPV3 Ion Channel Stimulus->TRPV3 Activates Derivative This compound Derivative (Antagonist) Derivative->TRPV3 Blocks Ca_Influx Ca²⁺/Na⁺ Influx TRPV3->Ca_Influx Opens to allow Signal Nociceptive Signaling (Pain Sensation) Ca_Influx->Signal Initiates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts during the synthesis of (6-Methoxypyridin-2-YL)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am synthesizing this compound by reducing 6-methoxypyridine-2-carboxaldehyde with sodium borohydride (NaBH₄), but my yield is low and I see an impurity in my analysis. What could this be?

A1: The most common impurity when performing a reduction of an aldehyde is the unreacted starting material, 6-methoxypyridine-2-carboxaldehyde. This occurs if the reduction is incomplete.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.

    • Stoichiometry of Reducing Agent: An insufficient amount of NaBH₄ will lead to incomplete reduction. While a 1:1 molar ratio of NaBH₄ to aldehyde is theoretically sufficient (as NaBH₄ provides four hydride equivalents), it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.

    • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, high-purity batch of NaBH₄ for optimal results.

    • Temperature: While NaBH₄ reductions are typically robust at room temperature, ensure the temperature is appropriate for your specific solvent and substrate.

Q2: I am using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) and I am concerned about over-reduction. Is this a valid concern?

A2: Yes, with a strong reducing agent like LiAlH₄, there is a possibility of over-reduction, although it is less common for benzylic-type alcohols. The primary concern with LiAlH₄ is its high reactivity, which requires strictly anhydrous conditions and careful handling. The more likely byproduct scenario still revolves around incomplete reaction or side reactions related to the workup procedure.

Q3: My synthesis of this compound involves the reaction of an organometallic reagent derived from 2-bromo-6-methoxypyridine with formaldehyde. My final product is contaminated with a significant byproduct. What could it be?

A3: In syntheses involving the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) from an aryl halide, two common byproducts are frequently observed:

  • Protonated Starting Material: This is 2-methoxypyridine, which forms if the organometallic intermediate reacts with a proton source instead of the intended electrophile (formaldehyde). Common proton sources include trace amounts of water in the solvent or on the glassware, or acidic protons on other functional groups.

  • Wurtz Coupling Product: This is 6,6'-dimethoxy-2,2'-bipyridine, which results from the coupling of two molecules of the organometallic intermediate or the reaction of the organometallic intermediate with unreacted 2-bromo-6-methoxypyridine.

  • Troubleshooting Steps to Minimize Byproducts:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent protonation from atmospheric moisture. Use anhydrous solvents.

    • Slow Addition: Add the 2-bromo-6-methoxypyridine to the magnesium turnings (for Grignard formation) or the organolithium reagent at a slow, controlled rate.[1] This helps to maintain a low concentration of the halide and minimize the Wurtz coupling side reaction.[1]

    • Reaction Temperature: Maintain a low temperature during the formation of the organometallic reagent and its subsequent reaction with formaldehyde. This can help to control the reaction rate and reduce the formation of byproducts.

Data Presentation: Byproduct Formation under Various Conditions

The following table provides illustrative data on how reaction conditions can influence the formation of common byproducts in the organometallic route.

Starting MaterialReagentConditionDesired Product Yield (%)2-methoxypyridine (%)6,6'-dimethoxy-2,2'-bipyridine (%)
2-bromo-6-methoxypyridinen-BuLi, then H₂COAnhydrous, -78°C85510
2-bromo-6-methoxypyridinen-BuLi, then H₂COTraces of moisture, -78°C603010
2-bromo-6-methoxypyridineMg, then H₂CORapid addition of halide70525
2-bromo-6-methoxypyridineMg, then H₂COSlow addition of halide8857

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction
  • Dissolution: Dissolve 6-methoxypyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the mixture. An example program could be: start at 60°C, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is analyzed.

  • Data Analysis: Identify the peaks in the chromatogram corresponding to the desired product and any byproducts by comparing their mass spectra to a spectral library (e.g., NIST) and their fragmentation patterns.

Protocol 3: ¹H NMR Spectroscopy for Byproduct Identification
  • Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • This compound: Look for characteristic peaks, including a singlet for the methoxy group (around 3.9 ppm), aromatic protons on the pyridine ring, and a singlet for the benzylic CH₂ group (around 4.6 ppm).

    • 6-methoxypyridine-2-carboxaldehyde (unreacted starting material): The presence of an aldehyde proton peak (around 9.9 ppm) is a clear indicator of this impurity.

    • 2-methoxypyridine (protonated byproduct): This will show a characteristic set of aromatic proton signals and a methoxy singlet, but will lack the CH₂OH signal of the product.

    • 6,6'-dimethoxy-2,2'-bipyridine (Wurtz coupling byproduct): This symmetrical molecule will have a distinct set of aromatic proton signals and a single methoxy singlet. The integration of the aromatic to methoxy protons will be different from the desired product.

Visualization of Synthetic Pathways and Byproduct Formation

Synthesis_Byproducts cluster_0 Route 1: Reduction cluster_1 Route 2: Organometallic aldehyde 6-Methoxypyridine- 2-carboxaldehyde product This compound aldehyde->product NaBH4 unreacted_aldehyde Unreacted Aldehyde (Byproduct) aldehyde->unreacted_aldehyde Incomplete Reaction bromo 2-Bromo-6-methoxypyridine organometallic Organometallic Intermediate bromo->organometallic Mg or n-BuLi product2 This compound organometallic->product2 1. H2CO 2. H+ workup protonated 2-Methoxypyridine (Byproduct) organometallic->protonated H+ Source (e.g., H2O) wurtz 6,6'-Dimethoxy-2,2'-bipyridine (Wurtz Byproduct) organometallic->wurtz Reaction with Starting Material

Caption: Synthetic routes to this compound and common byproduct formation pathways.

References

Technical Support Center: Optimization of Reaction Conditions for (6-Methoxypyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of (6-Methoxypyridin-2-YL)methanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a corresponding carboxylic acid or ester. The two primary approaches are:

  • Reduction of 6-methoxypyridine-2-carboxylic acid: This can be achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[1]

  • Reduction of a 6-methoxypyridine-2-carboxylate ester: Methyl or ethyl esters are commonly used and can be reduced with Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1]

Q2: I am observing low yields in my reduction reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors. For reductions using NaBH₄, incomplete reaction is a common issue. Ensure you are using a sufficient excess of the reducing agent (typically 3-4 equivalents) and allow for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. For LiAlH₄ reductions, the high reactivity of the reagent demands strictly anhydrous conditions, as any moisture will quench the reagent and reduce the yield.

Q3: Are there any specific safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). It is crucial to add the reagent slowly to the reaction mixture, especially at the beginning of the reaction, and to control the temperature with an ice bath. The workup procedure should also be performed with extreme caution, typically involving the slow, sequential addition of water and/or a solution of Rochelle's salt to quench the excess LiAlH₄.[1]

Q4: Can other functional groups on the pyridine ring interfere with the reduction?

A4: Yes, the choice of reducing agent is critical to avoid unwanted side reactions. LiAlH₄ is a powerful reducing agent and can reduce other functional groups such as esters, amides, and nitriles.[2] Sodium Borohydride is a milder agent and is generally selective for aldehydes and ketones, but can also reduce esters, albeit more slowly.[1][2] If your starting material contains other reducible functional groups, careful selection of the reducing agent and reaction conditions is necessary to achieve chemoselectivity.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Inactive Reducing Agent Use a fresh bottle of LiAlH₄ or NaBH₄. Ensure proper storage to prevent deactivation from moisture.
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent. For NaBH₄, using 3-4 equivalents is common. For LiAlH₄, 1.5-2 equivalents are typically sufficient.
Low Reaction Temperature While initial addition of the reducing agent may require cooling, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration to go to completion.[1]
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in the chosen solvent before adding the reducing agent. If solubility is an issue, consider a different solvent system.
Problem 2: Formation of Impurities/Byproducts
Potential Cause Troubleshooting Step
Over-reduction If using LiAlH₄ with other reducible functional groups present, consider switching to a milder reducing agent like NaBH₄.
Reaction with Solvent Ensure the solvent is appropriate for the chosen reducing agent. For example, do not use protic solvents with LiAlH₄.
Complexes formed during workup During the workup of LiAlH₄ reactions, the formation of aluminum salts can sometimes complicate product isolation. The use of Rochelle's salt (sodium potassium tartrate) can help to break up these complexes.[1]

Experimental Protocols

Protocol 1: Reduction of 6-Methoxypyridine-2-carboxylic Acid using LiAlH₄
  • Reaction Setup: A dry round-bottom flask under an inert atmosphere (N₂ or Ar) is charged with a solution of 6-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: The solution is cooled to 0 °C using an ice bath. Lithium Aluminum Hydride (1.5 - 2.0 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until the layers separate.[1]

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Reduction of Methyl 6-Methoxypyridine-2-carboxylate using NaBH₄
  • Reaction Setup: A round-bottom flask is charged with a solution of methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in methanol.

  • Addition of Reducing Agent: The solution is cooled to 0 °C. Sodium Borohydride (3.0 - 4.0 eq) is added portion-wise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The product can be purified by column chromatography.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: LiAlH₄ ReductionMethod 2: NaBH₄ Reduction
Starting Material 6-Methoxypyridine-2-carboxylic acidMethyl 6-Methoxypyridine-2-carboxylate
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)Methanol (MeOH)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1.5 - 2.5 hours1.5 - 3.5 hours
Typical Yield ~70-85%~30-70%[1]

Visualizations

experimental_workflow General Workflow for Synthesis cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_workup Workup & Purification start_acid 6-Methoxypyridine-2-carboxylic acid reduction_liah LiAlH4 in THF 0°C to RT start_acid->reduction_liah start_ester Methyl 6-Methoxypyridine-2-carboxylate reduction_nabh NaBH4 in MeOH 0°C to RT start_ester->reduction_nabh workup Quenching & Extraction reduction_liah->workup reduction_nabh->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_reagent Check Reducing Agent Activity start->check_reagent check_equivalents Verify Molar Equivalents check_reagent->check_equivalents Active solution_reagent Use Fresh Reagent check_reagent->solution_reagent Inactive check_conditions Review Reaction Conditions (Temp, Time) check_equivalents->check_conditions Sufficient solution_equivalents Increase Equivalents check_equivalents->solution_equivalents Insufficient solution_conditions Optimize Temp/Time check_conditions->solution_conditions Sub-optimal

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (6-Methoxypyridin-2-YL)methanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during purification of this compound by silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer: Low recovery from silica gel chromatography can be attributed to several factors, primarily related to the interaction of the polar and slightly basic nature of your compound with the acidic silica gel.

Troubleshooting Workflow:

start Low Recovery After Column Chromatography check_streaking Observe Tailing or Streaking on TLC? start->check_streaking acidic_silica Potential Issue: Compound is adsorbing strongly to acidic silica. check_streaking->acidic_silica Yes check_solubility Is the Compound Crashing Out on the Column? check_streaking->check_solubility No solution1 Solution 1: Deactivate Silica Gel acidic_silica->solution1 solution2 Solution 2: Use Alternative Stationary Phase acidic_silica->solution2 solution3 Solution 3: Optimize Eluent System acidic_silica->solution3 poor_solubility Potential Issue: Poor solubility in the eluent. check_solubility->poor_solubility Yes solution4 Solution 4: Use a More Polar Eluent or a Co-solvent poor_solubility->solution4

Caption: Troubleshooting workflow for low yield in column chromatography.

Detailed Solutions:

  • Deactivate the Silica Gel: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to irreversible adsorption. To mitigate this, you can:

    • Use a basic modifier in your eluent: Add a small amount of triethylamine (0.1-1%) or ammonia solution to your mobile phase to neutralize the acidic sites on the silica gel.

    • Pre-treat the silica gel: Prepare a slurry of the silica gel in the initial eluent containing the basic modifier before packing the column.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase:

    • Neutral or Basic Alumina: Alumina can be a good alternative for the purification of basic compounds.

    • Reversed-Phase Silica (C18): This is suitable for polar compounds and uses a polar mobile phase (e.g., methanol/water or acetonitrile/water).

  • Optimize the Eluent System: The polarity of your eluent is crucial for efficient elution.

    • If your compound is not moving from the baseline on the TLC plate, increase the polarity of your eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the product from impurities while ensuring its elution.

  • Improve Solubility: If the compound is precipitating on the column, a more polar solvent system is required to maintain its solubility.

Issue 2: Oiling Out During Recrystallization

Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or the solvent system being inappropriate.

Troubleshooting Steps:

  • Increase Solvent Volume: The most common cause is a supersaturated solution. Add more of the hot solvent until the oil redissolves, then allow it to cool slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Employ a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool.

start Compound 'Oils Out' During Recrystallization check_concentration Is the solution highly concentrated? start->check_concentration add_solvent Action: Add more hot solvent. check_concentration->add_solvent Yes check_cooling Is cooling too rapid? check_concentration->check_cooling No slow_cooling Action: Allow to cool slowly. Consider lower temperatures. check_cooling->slow_cooling Yes check_nucleation Are there nucleation sites? check_cooling->check_nucleation No induce_nucleation Action: Scratch flask or add seed crystals. check_nucleation->induce_nucleation No check_solvent Is the solvent system optimal? check_nucleation->check_solvent Yes change_solvent Action: Try a different solvent or a two-solvent system. check_solvent->change_solvent No

Stability of (6-Methoxypyridin-2-YL)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of (6-Methoxypyridin-2-YL)methanol under acidic and basic conditions. The information is based on general principles of forced degradation studies and the chemical properties of the molecule's functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound under acidic and basic conditions?

A1: The primary stability concerns for this compound revolve around the reactivity of its key functional groups: the methoxy-substituted pyridine ring and the primary alcohol. Under acidic conditions, the pyridine nitrogen can be protonated, which may influence the molecule's overall reactivity. The ether linkage of the methoxy group could be susceptible to hydrolysis under strong acidic conditions. The primary alcohol may undergo acid-catalyzed dehydration or substitution reactions. Under basic conditions, while the pyridine ring is generally stable, the hydroxyl group of the alcohol can be deprotonated, potentially leading to oxidation or other base-catalyzed reactions.

Q2: What are the likely degradation pathways for this compound in acidic solution?

  • Protonation of the Pyridine Nitrogen: The pyridine nitrogen is basic and will be protonated in acidic media. This alters the electron distribution in the ring and can affect the stability of the entire molecule.

  • Acid-Catalyzed Dehydration: The primary alcohol can be protonated to form a good leaving group (water), potentially leading to the formation of a carbocation intermediate that could then eliminate a proton to form an alkene or react with other nucleophiles present.[1]

  • Ether Hydrolysis: The methoxy group, an ether, could undergo cleavage under harsh acidic conditions (e.g., strong acid and heat) to yield the corresponding pyridone.

  • Substitution Reactions: The protonated hydroxyl group can be displaced by nucleophiles present in the reaction medium in an SN1 or SN2 fashion.[1][2]

Q3: What degradation products might be expected under basic conditions?

A3: Under basic conditions, the primary alcohol is the more reactive site. Potential degradation pathways include:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents.

  • Deprotonation: A strong base can deprotonate the hydroxyl group, forming an alkoxide. This could facilitate other reactions, though picolyl alcohols are generally stable under simple basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation observed under acidic conditions. The concentration of the acid is too high, or the temperature is excessive.Reduce the acid concentration (e.g., from 1N HCl to 0.1N HCl) and/or lower the reaction temperature.[3][4]
No degradation is observed under initial stress conditions. The stress conditions (acid/base concentration, temperature, time) are too mild.Gradually increase the severity of the conditions. For example, increase the concentration of the acid or base, raise the temperature, or extend the duration of the experiment. A degradation of 5-20% is generally considered suitable for method validation.[3][5]
Multiple unknown peaks appear in the HPLC chromatogram after degradation. This indicates the formation of several degradation products.Use a stability-indicating HPLC method with a gradient elution to achieve good separation of all peaks. Employ a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products and help in their structural elucidation.[3][5]
Poor mass balance is observed after the forced degradation study. Some degradation products may not be eluting from the HPLC column, may not have a UV chromophore, or could be volatile.Adjust the mobile phase composition or gradient to ensure all components are eluted. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. Ensure proper sample handling to avoid loss of volatile compounds.

Experimental Protocols

Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Treatment: To a known volume of the stock solution, add an equal volume of hydrochloric acid (start with 0.1N HCl).

  • Incubation: Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 0.1N NaOH).

  • Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC-UV method.

Forced Degradation under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic degradation study.

  • Base Treatment: To a known volume of the stock solution, add an equal volume of sodium hydroxide (start with 0.1N NaOH).

  • Incubation: Maintain the solution at a controlled temperature (e.g., 60°C) for a specified duration.

  • Neutralization: After the incubation period, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., 0.1N HCl).

  • Analysis: Prepare the sample for analysis by diluting it to an appropriate concentration with the mobile phase and inject it into the HPLC system.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Condition Reagent Temperature Time Expected Primary Degradation Pathway
Acidic 0.1N - 1N HClRoom Temp - 80°C2 - 24 hoursDehydration, Ether Hydrolysis
Basic 0.1N - 1N NaOHRoom Temp - 80°C2 - 24 hoursOxidation of the alcohol

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) stock->acid base Basic (0.1N NaOH, 60°C) stock->base neutralize Neutralization acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent This compound dehydration Dehydration Product (Alkene) parent->dehydration H2O hydrolysis Ether Hydrolysis Product (Pyridone) parent->hydrolysis + H2O oxidation Oxidation Product (Aldehyde/Carboxylic Acid) parent->oxidation [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: (6-Methoxypyridin-2-YL)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Methoxypyridin-2-YL)methanol. The following sections address common side reactions and provide guidance on reaction optimization and product purification.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete conversion during the oxidation of this compound to the corresponding aldehyde. What are the possible reasons and solutions?

A1: Incomplete conversion in oxidation reactions is a common issue. Several factors could be at play:

  • Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For heterogeneous oxidants like manganese dioxide (MnO₂), a large excess (5-10 equivalents) may be necessary.

  • Deactivated Oxidant: The activity of some oxidants can degrade over time. Use a fresh batch of the reagent or test its activity on a simple substrate. For instance, the Dess-Martin periodinane can be sensitive to moisture.[1][2]

  • Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Ensure the starting material and oxidant are sufficiently soluble in the chosen solvent.

Q2: I am trying to perform a Mitsunobu reaction with this compound, but I am getting a complex mixture of products. What are the likely side reactions?

A2: The Mitsunobu reaction, while versatile, is known for potential side reactions, especially with complex substrates.[3] Common issues include:

  • Formation of a Hydrazide Adduct: The nucleophile must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD).[4] If the nucleophile is not acidic enough, the azodicarboxylate anion can act as the nucleophile, leading to the formation of a hydrazide adduct with the activated alcohol.

  • Elimination: If the activated alcohol is prone to elimination (e.g., secondary alcohols), this can be a competing pathway.

  • Rearrangement: In some cases, rearrangement of the activated intermediate can occur.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated alcohol back to the starting material.

To minimize these side reactions, ensure anhydrous conditions, use a nucleophile with an appropriate pKa, and consider the order of addition of reagents. Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile can sometimes improve results.[3]

Q3: I suspect the methoxy group on the pyridine ring is being cleaved during my reaction. Under what conditions can this demethylation occur?

A3: Demethylation of aryl methyl ethers, including 6-methoxypyridine derivatives, is a known side reaction, particularly under strongly acidic or Lewis acidic conditions. The use of reagents like boron tribromide (BBr₃) is a common method for intentionally cleaving methyl ethers.[5][6][7] Inadvertent demethylation can occur if your reaction conditions involve:

  • Strong Protic Acids: Reagents like HBr or HI at elevated temperatures can cause demethylation.

  • Lewis Acids: Lewis acids such as BBr₃, BCl₃, or AlCl₃ can readily cleave the methyl ether.

  • High Temperatures: In some cases, prolonged heating in the presence of even milder acids or nucleophiles can lead to demethylation.

If demethylation is a problem, consider using milder reaction conditions, avoiding strong Lewis acids, or protecting the methoxy group if it is not compatible with the desired transformation.

Q4: Can the pyridine nitrogen in this compound be oxidized?

A4: Yes, the pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide. This is a common reaction for pyridine and its derivatives.[8] This side reaction is particularly likely if you are using strong oxidizing agents, especially peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[8][9] If N-oxidation is undesirable, you should avoid peroxy acid-based oxidants.

Troubleshooting Guides

Issue 1: Formation of 6-Formyl-2-methoxypyridine (Aldehyde) is Sluggish or Incomplete
Symptom Possible Cause Troubleshooting Steps
Low conversion to the aldehydeInactive or insufficient oxidant- Use a fresh batch of oxidant.- Increase the equivalents of the oxidant (e.g., 2-5 equivalents for DMP, 5-10 for MnO₂).[10]- Test the oxidant on a known, reactive alcohol.
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side product formation.
Poor solubility of starting material or oxidant- Choose a solvent in which all reactants are soluble. For MnO₂, vigorous stirring is crucial due to its heterogeneity.[10]
Presence of water (for moisture-sensitive oxidants)- Use anhydrous solvents and reagents. Dry glassware thoroughly.
Issue 2: Demethylation of the Methoxy Group to Yield 6-Hydroxy-2-pyridinemethanol
Symptom Possible Cause Troubleshooting Steps
Presence of a more polar byproduct with a mass corresponding to the demethylated product.Use of strong Lewis acids (e.g., BBr₃, AlCl₃).[5][6][7]- Replace the Lewis acid with a milder alternative.- If the Lewis acid is essential, perform the reaction at a lower temperature and monitor carefully to minimize demethylation.
Strongly acidic conditions (e.g., refluxing in HBr).- Use non-acidic or buffered conditions if possible.- Consider alternative synthetic routes that avoid strongly acidic steps.
High reaction temperatures.- Run the reaction at the lowest effective temperature.
Issue 3: Formation of this compound N-oxide
Symptom Possible Cause Troubleshooting Steps
A highly polar byproduct is observed, often with a mass increase of 16 amu.Use of strong, oxygen-transferring oxidants, particularly peroxy acids like m-CPBA.[8][9]- Choose an oxidant that is less likely to oxidize the pyridine nitrogen, such as MnO₂ or Dess-Martin periodinane, for the oxidation of the alcohol.- If N-oxidation is unavoidable in a particular step, consider protecting the pyridine nitrogen beforehand.
Reaction with reagents that can generate peroxy species in situ.- Carefully review all reagents and reaction conditions for potential in situ oxidant formation.

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Methoxy-2-formylpyridine using Dess-Martin Periodinane (DMP)
  • Dissolve Substrate: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.[1][2][11]

  • Monitor Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quench Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Demethylation of a (6-Methoxypyridin-2-YL) Derivative using Boron Tribromide (BBr₃)
  • Caution: BBr₃ is a corrosive and moisture-sensitive reagent. Handle in a fume hood with appropriate personal protective equipment.

  • Dissolve Substrate: Dissolve the 6-methoxy-pyridine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BBr₃: Slowly add a solution of BBr₃ in DCM (1.0 M, 1.1-3.0 eq per methoxy group) dropwise to the cooled solution.[7]

  • Warm and Stir: Allow the reaction mixture to warm slowly to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Quench Reaction: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.

  • Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography or recrystallization.

Visualizations

Side_Reactions cluster_oxidation Oxidation Start_Ox This compound Aldehyde Desired Product: 6-Methoxy-2-formylpyridine Start_Ox->Aldehyde Mild Oxidant (DMP, MnO2) Overoxidation Side Product: 6-Methoxypyridine-2-carboxylic acid Start_Ox->Overoxidation Strong Oxidant (e.g., KMnO4) N_Oxide_Ox Side Product: This compound N-oxide Start_Ox->N_Oxide_Ox Peroxy Acid (e.g., m-CPBA)

Caption: Potential pathways in the oxidation of this compound.

Demethylation Start_Demeth This compound Demethylated Side Product: (6-Hydroxypyridin-2-YL)methanol Start_Demeth->Demethylated Lewis Acid (BBr3) or Strong Protic Acid

Caption: Demethylation as a potential side reaction.

Mitsunobu_Side_Reaction Alcohol This compound + Nu-H Reagents PPh3 + DEAD Alcohol->Reagents Desired_Product Desired Product: (6-Nu-CH2-pyridin-2-YL)methoxy Reagents->Desired_Product pKa(Nu-H) < 13 Side_Product Side Product: Hydrazide Adduct Reagents->Side_Product pKa(Nu-H) > 13

Caption: Key side reaction pathway in the Mitsunobu reaction.

References

Troubleshooting low conversion rates in (6-Methoxypyridin-2-YL)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving (6-Methoxypyridin-2-YL)methanol. Aimed at researchers, scientists, and drug development professionals, this resource offers solutions to problems such as low conversion rates and unexpected side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Topic 1: Oxidation of this compound to 6-Methoxypicolinaldehyde

Q1: My oxidation of this compound to the corresponding aldehyde is showing low conversion. What are the potential causes and solutions?

A1: Low conversion in the oxidation of this compound is a common issue. Several factors could be at play, from the choice of oxidant to the reaction conditions. A reported synthesis using manganese dioxide (MnO₂) in dichloromethane yielded 65% of the desired aldehyde, indicating that quantitative conversion can be challenging.[1]

Troubleshooting Steps:

  • Activate the Oxidant: If using MnO₂, ensure it is freshly activated. The activity of commercial MnO₂ can vary. Activation is typically achieved by heating the reagent under vacuum.

  • Optimize Reaction Time and Temperature: The oxidation can be slow. A reported procedure stirred the reaction at room temperature for 48 hours.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature might speed up the reaction but could also lead to side products.

  • Excess Reagent: Using a large excess of the oxidant is common for this type of reaction. The referenced procedure used a significant excess of MnO₂.[1]

  • Solvent Choice: Ensure the use of a dry, inert solvent like dichloromethane. The presence of water can interfere with the reaction.

  • Alternative Oxidants: If MnO₂ is ineffective, consider other mild oxidation reagents suitable for primary alcohols, such as Dess-Martin periodinane (DMP) or a Swern oxidation. These may offer higher conversion rates but require different workup procedures.

Topic 2: Etherification Reactions Involving this compound

Q2: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is poor. What could be the problem?

A2: Poor yields in Williamson ether synthesis with this substrate can often be attributed to the nucleophilicity of the alkoxide and the potential for side reactions. The pyridine nitrogen can also complicate the reaction by interacting with reagents.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for deprotonating the alcohol to form the more nucleophilic alkoxide. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically used. Ensure the base is fresh and added under anhydrous conditions.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote elimination side reactions, especially with secondary or tertiary alkyl halides. For primary alkyl halides, a moderate temperature (e.g., 60-80 °C) is often a good starting point.

  • Leaving Group: The choice of leaving group on the electrophile is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can potentially be alkylated, leading to an unwanted pyridinium salt byproduct. To minimize this, use a non-coordinating base and a polar aprotic solvent.

Topic 3: Esterification of this compound

Q3: My esterification reaction of this compound with a carboxylic acid is not going to completion. How can I improve the conversion?

A3: Incomplete esterification is often an equilibrium issue. Several methods can be employed to drive the reaction towards the product.

Troubleshooting Steps:

  • Water Removal: Esterification reactions produce water as a byproduct. Removing this water will shift the equilibrium towards the ester product. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of one of the reagents.

  • Catalyst: While some esterifications proceed without a catalyst, an acid catalyst like sulfuric acid or p-toluenesulfonic acid is often necessary. For base-sensitive substrates, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine) can be very effective.

  • Acylating Agent: Instead of the carboxylic acid, consider using a more reactive acylating agent like an acid chloride or an anhydride. These reactions are generally faster and irreversible.

Data Summary

Reaction TypeReagentsSolventTemperatureYieldReference
OxidationThis compound, Manganese DioxideDichloromethaneRoom Temperature65%[1]
Reduction2-Methoxy-6-pyridinecarboxaldehyde, NaBH₄THF/WaterRoom TemperatureHigh (not quantified)[2]
Grignard Reaction6-Methoxypicolinaldehyde, Cyclopropyl Magnesium BromideTHF-Not specified[3]

Experimental Protocols

Protocol 1: Oxidation of this compound [1]

  • To a solution of this compound (36 g) in dichloromethane (800 mL), add manganese dioxide (300 g).

  • Stir the mixture at room temperature for 48 hours under an oxygen atmosphere (15 psi).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxypicolinaldehyde.

  • Purify the residue by silica gel column chromatography if necessary.

Protocol 2: Reduction of 2-Methoxy-6-pyridinecarboxaldehyde [2]

  • In a flask, dissolve 2-Methoxy-6-pyridinecarboxaldehyde (1.44 g, 10.54 mmol) in a mixture of THF (15 mL) and water (1.5 mL).

  • Stir the solution at room temperature and add sodium borohydride (NaBH₄) (0.46 g, 12.21 mmol) portion-wise over several minutes.

  • Continue stirring the reaction mixture at room temperature for 1.5 hours.

  • Pour the reaction mixture into brine (60 mL) and extract with dichloromethane (2 x 60 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by silica gel chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Parameter Optimization cluster_solution Resolution Start Low Conversion Rate Reagent_Quality Check Reagent Purity & Activity Start->Reagent_Quality Reaction_Setup Verify Anhydrous/Inert Conditions Start->Reaction_Setup Concentration Adjust Reagent Concentration Reagent_Quality->Concentration Reaction_Setup->Concentration Temperature Optimize Temperature Concentration->Temperature Time Vary Reaction Time Temperature->Time Catalyst Screen Catalysts/Ligands Time->Catalyst Success Improved Conversion Catalyst->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Oxidation_Troubleshooting cluster_problem Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Oxidation Inactive_Oxidant Inactive Oxidant (e.g., MnO2) Low_Yield->Inactive_Oxidant Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Over_Oxidation Over-oxidation to Carboxylic Acid Low_Yield->Over_Oxidation Activate_Oxidant Activate MnO2 (heat under vacuum) Inactive_Oxidant->Activate_Oxidant Optimize_Conditions Increase Reaction Time / Use Excess Oxidant Incomplete_Reaction->Optimize_Conditions Mild_Oxidants Use Milder Oxidants (DMP, Swern) Over_Oxidation->Mild_Oxidants

Caption: Troubleshooting common issues in the oxidation of this compound.

References

Methods to prevent oxidation of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of (6-Methoxypyridin-2-YL)methanol during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidation for this compound?

A1: The primary causes of oxidation for this compound, a benzylic alcohol derivative, are exposure to atmospheric oxygen, light, and elevated temperatures. Trace metal impurities can also catalyze the oxidation process. The benzylic position is susceptible to autoxidation, a free-radical chain reaction initiated by these factors.

Q2: How can I visually identify if my sample of this compound has oxidized?

A2: The oxidation of this compound to its corresponding aldehyde, 6-methoxypicolinaldehyde, may not always result in a distinct color change, especially at low levels of degradation. However, a yellowing of the typically colorless to pale-yellow liquid or solid may indicate the presence of impurities or degradation products. For accurate assessment, chromatographic methods such as HPLC are recommended.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

A3: For short-term storage, it is recommended to keep the compound at 4°C for up to one week. For long-term storage, temperatures between -20°C and -80°C are advised to maintain stability for up to six months.[1] It is crucial to store the compound in a tightly sealed container under an inert atmosphere.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of this compound, particularly when in solution. Radical scavengers like Butylated Hydroxytoluene (BHT) are commonly used to stabilize organic compounds prone to autoxidation. A typical concentration for BHT is in the range of 100-300 ppm.

Troubleshooting Guides

Problem: My sample of this compound shows signs of degradation (e.g., discoloration, impurity peaks in HPLC) even when stored at low temperatures.

Possible CauseTroubleshooting Steps
Exposure to Air/Oxygen Store the compound under an inert atmosphere such as argon or nitrogen. Use airtight containers with secure seals (e.g., screw caps with PTFE liners or ampules). For solutions, degas the solvent prior to use.
Exposure to Light Store the compound in amber glass vials or wrap the container in aluminum foil to protect it from light.
Presence of Metal Impurities Use high-purity solvents and reagents. If metal contamination is suspected from glassware, acid-wash the glassware before use.
Repeated Freeze-Thaw Cycles Aliquot the compound into smaller, single-use vials to avoid repeated warming and cooling of the bulk sample.[1]

Problem: I am observing the formation of an aldehyde impurity in my reaction mixture containing this compound.

Possible CauseTroubleshooting Steps
Reaction Conditions Promote Oxidation If the reaction is sensitive to air, perform the reaction under an inert atmosphere. Ensure solvents are degassed and free of peroxides.
Instability in Solution If the experiment is lengthy, consider adding a radical scavenging antioxidant like BHT to the reaction mixture, provided it does not interfere with the desired chemistry.
Work-up and Purification Issues Minimize the exposure of the compound to air and light during work-up and purification. Use degassed solvents for chromatography and concentrate the product at the lowest feasible temperature.

Data Presentation

Table 1: Recommended Storage Conditions and Stability for this compound and its Derivatives

ParameterConditionRecommended StabilitySource
Short-Term Storage 4°CUp to 1 week[1]
Long-Term Storage -20°C to -80°CUp to 6 months[1]
Atmosphere Inert gas (Argon or Nitrogen)Enhances long-term stabilityGeneral practice for air-sensitive compounds
Container Tightly sealed, amber glass vialProtects from air and lightGeneral practice for light-sensitive compounds
Solution (with antioxidant) Room Temperature (in the dark)Dependent on solvent and antioxidant concentrationGeneral chemical knowledge

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

  • Preparation of Vials: Use clean, dry amber glass vials with PTFE-lined screw caps.

  • Aliquoting: If you have a bulk quantity, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.

  • Inert Atmosphere: In a glove box or using a Schlenk line, place the desired amount of this compound into the vial.

  • Backfilling: Evacuate the headspace of the vial and backfill with a dry, inert gas such as argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, you can wrap the cap with Parafilm®.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the vial in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Stabilized Solution of this compound with BHT

  • Preparation of BHT Stock Solution: Prepare a stock solution of BHT in a compatible, high-purity solvent (e.g., ethanol or the solvent to be used in the experiment). For example, dissolve 22 mg of BHT in 10 mL of ethanol to get a 2.2 mg/mL solution.

  • Solvent Degassing: Take the required volume of the solvent for your experiment and degas it by bubbling with argon or nitrogen for 15-30 minutes, or by using the freeze-pump-thaw method.

  • Addition of Antioxidant: Add the appropriate volume of the BHT stock solution to the degassed solvent to achieve the desired final concentration (e.g., 100-300 ppm). For example, to make a 100 ppm solution in 100 mL, you would add 10 mg of BHT.

  • Dissolving the Compound: Dissolve the this compound in the solvent containing BHT under an inert atmosphere.

  • Storage of the Solution: If the solution is to be stored, keep it in a tightly sealed, amber glass container, with the headspace flushed with an inert gas, at the recommended storage temperature.

Visualizations

Oxidation_Prevention_Workflow Troubleshooting Oxidation of this compound start Oxidation Suspected? check_storage Review Storage Conditions start->check_storage check_handling Review Experimental Handling start->check_handling improper_storage Improper Storage? check_storage->improper_storage improper_handling Improper Handling? check_handling->improper_handling implement_storage Implement Proper Storage: - Inert Atmosphere - Low Temperature (-20°C) - Light Protection improper_storage->implement_storage Yes reanalyze Re-analyze Purity (HPLC) improper_storage->reanalyze No implement_handling Implement Proper Handling: - Use Degassed Solvents - Add Antioxidant (e.g., BHT) - Minimize Exposure improper_handling->implement_handling Yes improper_handling->reanalyze No implement_storage->reanalyze implement_handling->reanalyze problem_solved Problem Resolved reanalyze->problem_solved

Caption: Troubleshooting workflow for identifying and preventing the oxidation of this compound.

Oxidation_Pathway Oxidation Pathway and Prevention cluster_oxidation Oxidation Process cluster_prevention Prevention Methods methanol This compound radical Benzylic Radical methanol->radical Initiation (O2, light, heat) peroxy Peroxy Radical radical->peroxy + O2 aldehyde 6-Methoxypicolinaldehyde (Oxidation Product) peroxy->aldehyde inert_atm Inert Atmosphere (Ar, N2) inert_atm->radical Blocks O2 access low_temp Low Temperature (-20°C to -80°C) low_temp->radical Slows initiation antioxidant Antioxidant (BHT) (Radical Scavenger) antioxidant->radical Traps radical

Caption: The oxidation pathway of this compound and points of intervention for prevention methods.

References

Technical Support Center: Optimizing Solvent Systems for Reactions with (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing solvent systems for chemical reactions involving (6-Methoxypyridin-2-YL)methanol. The following information is designed to address common challenges and provide actionable solutions for improved reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Solubility Profile (Qualitative)

Solvent ClassExamplesExpected Solubility
Alcohols Methanol, Ethanol, IsopropanolHigh
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh
Ethers Tetrahydrofuran (THF), Diethyl ether, DioxaneModerate to High
Aromatic Hydrocarbons Toluene, BenzeneModerate
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High
Non-polar Hydrocarbons Hexanes, HeptaneLow
Water -Low to Sparingly Soluble

Q2: I am having trouble with a Suzuki coupling reaction where the precursor is derived from this compound. What are some common solvent-related issues?

A2: For Suzuki couplings, which typically involve the corresponding halide or triflate of this compound, solvent choice is critical for success. Common issues include poor solubility of reactants and catalyst deactivation.

  • Poor Reactant Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider using a solvent system known to dissolve both the organic and inorganic components. Common choices include mixtures of an organic solvent with water, such as Toluene/H₂O or Dioxane/H₂O. The water helps to dissolve the inorganic base.

  • Catalyst Deactivation: Certain solvents can negatively interact with the palladium catalyst. For instance, nitrile solvents like acetonitrile can sometimes poison the catalyst. It is often recommended to use ethereal solvents like DME (1,2-dimethoxyethane) or THF.

  • Biphasic Reactions: In biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.

Q3: What solvents are recommended for the oxidation of this compound to the corresponding aldehyde?

A3: The Swern oxidation is a common and mild method for oxidizing primary alcohols to aldehydes. The solvent of choice for this reaction is typically dichloromethane (DCM). It is crucial to maintain a low temperature (around -78 °C) to ensure the stability of the reactive intermediates.

Q4: For acylation or esterification reactions of this compound, what solvent systems should I consider?

A4: The choice of solvent for acylation or esterification depends on the specific reagents and conditions.

  • With Acyl Halides/Anhydrides: Dichloromethane (DCM) is a common solvent for reactions with acyl chlorides or anhydrides in the presence of a base like triethylamine. Pyridine can also be used as both the solvent and the base.

  • Mitsunobu Reaction: For esterification under Mitsunobu conditions, tetrahydrofuran (THF) or diethyl ether are typically used as solvents.

Troubleshooting Guides

Issue 1: Low Yield in Oxidation of this compound to Aldehyde
Potential Cause Troubleshooting Step Rationale
Incomplete reactionEnsure all starting material is consumed by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time.The reaction may be sluggish, and allowing more time can drive it to completion.
Decomposition of productMaintain a consistently low temperature (e.g., -78 °C for Swern oxidation) throughout the addition of reagents.The aldehyde product can be sensitive to higher temperatures and may decompose or undergo side reactions.
Side reactions due to solventEnsure the use of anhydrous dichloromethane for Swern oxidation.The presence of water can lead to unwanted side reactions and reduce the yield of the desired aldehyde.
Issue 2: Poor Conversion in Acylation/Esterification Reactions
Potential Cause Troubleshooting Step Rationale
Poor solubility of starting materialsIf using a non-polar solvent and observing insolubility, switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF).Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently.
Base incompatibility with solventIf using an inorganic base that is insoluble in your organic solvent, consider adding a phase-transfer catalyst or switching to a biphasic solvent system (e.g., toluene/water).The base needs to be able to interact with the reactants to facilitate the reaction.
Side reaction with the solvent in Mitsunobu reactionThe standard solvent for Mitsunobu reactions is THF. Using other solvents may lead to unexpected side reactions.THF is generally inert under Mitsunobu conditions and provides good solubility for the reagents.[2]

Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation of this compound
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -60 °C.

  • Alcohol Addition: After stirring for 5-10 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the low temperature.

  • Base Addition: Stir the mixture for 15-30 minutes, then add triethylamine (3 to 5 equivalents) dropwise.

  • Work-up: After stirring for another 15-30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction with water. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxypyridine-2-carbaldehyde.

Protocol 2: General Procedure for Acylation of this compound with an Acyl Chloride
  • Preparation: Dissolve this compound (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.0 to 1.2 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizing Experimental Workflows

Below are diagrams illustrating the logical flow of troubleshooting and experimental procedures.

Troubleshooting_Oxidation Start Low Yield in Oxidation Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Check_Temp Check Temperature Control Incomplete->Check_Temp No End Problem Solved Extend_Time->End Temp_Issue Temperature Too High? Check_Temp->Temp_Issue Improve_Cooling Improve Cooling Protocol Temp_Issue->Improve_Cooling Yes Check_Solvent Check Solvent Anhydrous? Temp_Issue->Check_Solvent No Improve_Cooling->End Dry_Solvent Use Freshly Dried Solvent Check_Solvent->Dry_Solvent No Check_Solvent->End Yes Dry_Solvent->End

Caption: Troubleshooting workflow for low yield in oxidation reactions.

Acylation_Workflow Start Start: Acylation Reaction Dissolve Dissolve this compound and Base in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride Add Acyl Chloride Dropwise Cool->Add_Acyl_Chloride React Stir and Monitor (TLC/LC-MS) Add_Acyl_Chloride->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify End Final Product Purify->End

Caption: General experimental workflow for the acylation of this compound.

References

Technical Support Center: Purification of (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (6-Methoxypyridin-2-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 6-methoxypyridine-2-carboxylic acid or its methyl ester.

  • Reducing Agent Residues and Byproducts: Dependent on the reducing agent used (e.g., borohydride salts from sodium borohydride reduction).

  • Over-reduction Products: Although less common for the reduction of an ester or carboxylic acid to an alcohol, it is a possibility.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q2: What is the general appearance and stability of pure this compound?

A2: Pure this compound is typically a colorless to light yellow liquid. It is advisable to store it at low temperatures (e.g., -20°C for long-term storage) and to avoid repeated freeze-thaw cycles to maintain its stability.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of this compound, with reported purities often exceeding 98%. Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification.

Q4: How can I visualize this compound on a TLC plate?

A4: Since pyridine-containing compounds may not be strongly UV-active, visualization can be achieved using a variety of methods. While some pyridine compounds can be seen under a UV lamp (254 nm), other options include using an iodine chamber or specific chemical stains such as permanganate.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the compound's band.

  • Troubleshooting Steps:

    • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

    • Solvent System Optimization: Experiment with different solvent systems to find one that provides a better separation. A gradient elution from a non-polar to a more polar solvent system can be effective.

Issue 2: I am not getting good separation between my product and an impurity.

  • Possible Cause: The chosen solvent system may not have the optimal polarity to resolve the compounds effectively.

  • Troubleshooting Steps:

    • Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.

    • Try a Different Solvent System: If adjusting the ratio is not effective, switch to a different solvent system. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

    • Consider Reversed-Phase Chromatography: If the impurities are significantly more or less polar than your product, reversed-phase chromatography might provide a better separation.

Recrystallization

Issue 1: My compound is "oiling out" instead of forming crystals.

  • Possible Cause: The solution is likely supersaturated, or the cooling process is too rapid. The chosen solvent may also not be ideal.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a colder environment (like a refrigerator or ice bath).

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seeding: Add a single, pure crystal of your compound to the cooled solution to act as a template for crystal growth.

    • Re-evaluate Your Solvent System: You may need to use a different solvent or a solvent pair. If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.

Issue 2: I am getting very low recovery after recrystallization.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: When dissolving the crude product, use the minimum amount of hot solvent necessary to achieve complete dissolution.

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation.

    • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.

    • Concentrate the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can try to concentrate it and cool it again to obtain a second crop of crystals.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Crude this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Column Chromatography (Silica Gel) ~85%>98%60-80%Effective for removing baseline and closely related impurities. Yield can be affected by tailing.
Recrystallization (e.g., from Ethyl Acetate/Hexanes) ~85%>99%50-70%Can provide very high purity if a suitable solvent system is found. Less effective for impurities with similar solubility.
Acid-Base Extraction followed by Column Chromatography ~85%>99%55-75%Useful for removing non-basic impurities prior to a final polishing step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, analyze your crude material by TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for your product should be around 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pour it into your chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a low polarity and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, isopropanol, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Select Method column Column Chromatography tlc->column Optimized Eluent recrystallization Recrystallization tlc->recrystallization Solvent Screening pure Pure Product (>98%) column->pure waste Impurities column->waste recrystallization->pure recrystallization->waste

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue chromatography Column Chromatography Issue start->chromatography recrystallization Recrystallization Issue start->recrystallization tailing Tailing/Streaking chromatography->tailing oiling_out Oiling Out recrystallization->oiling_out add_tea Add TEA to Eluent tailing->add_tea Yes change_stationary_phase Use Alumina tailing->change_stationary_phase Yes slow_cooling Slow Cooling/Seeding oiling_out->slow_cooling Yes change_solvent Change Solvent System oiling_out->change_solvent Yes

Caption: Decision-making flowchart for troubleshooting common purification issues.

Validation & Comparative

A Comparative Guide to the Purity Validation of (6-Methoxypyridin-2-YL)methanol by 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity validation of (6-Methoxypyridin-2-YL)methanol, a key building block in medicinal chemistry.

Quantitative 1H NMR has emerged as a primary analytical method, offering distinct advantages for purity assessment.[1][2][3] Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the determination of absolute purity by comparing the integral of the analyte's signal to that of a certified internal standard.[4][5] This method is non-destructive, provides structural information, and can often identify and quantify unknown impurities and residual solvents in a single experiment.[6][7]

Purity Determination by Quantitative 1H NMR (qNMR)

The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[2][8] By adding a known amount of a high-purity internal standard to a precisely weighed sample of this compound, the purity of the analyte can be calculated with high accuracy and precision.[6]

Expected 1H NMR Data for this compound

The following table outlines the anticipated proton NMR signals for this compound. The chemical shifts are predicted based on the structure and data from similar substituted pyridines.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6Triplet (t)1HH-4 (Pyridine)
~6.8Doublet (d)1HH-3 (Pyridine)
~6.5Doublet (d)1HH-5 (Pyridine)
~4.6Singlet (s)2H-CH₂OH
~3.9Singlet (s)3H-OCH₃

Experimental Workflow and Protocols

A robust experimental design is crucial for accurate qNMR analysis. The following workflow diagram and detailed protocols outline the necessary steps for the purity validation of this compound.

G weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard (e.g., Maleic Acid) setup_nmr Set up qNMR parameters (D1 > 5*T1, 90° pulse) weigh_sample->setup_nmr Transfer to NMR Tube dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) acquire Acquire 1H NMR Spectrum process_spec Process Spectrum (Phasing, Baseline Correction) acquire->process_spec integrate Integrate Analyte and Standard Signals calculate Calculate Purity using the qNMR Formula result result calculate->result Final Purity (%)

Caption: Workflow for purity determination of this compound by qNMR.

Detailed Experimental Protocol for qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Select a suitable internal standard of known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte. Accurately weigh an appropriate amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in the vial.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure quantitative conditions are met. This includes a calibrated 90° pulse and a relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the -OCH₃ singlet at ~3.9 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I : Integral value of the signal

      • N : Number of protons for the integrated signal

      • MW : Molecular weight

      • m : Mass

      • P : Purity of the standard

      • analyte : this compound

      • std : Internal Standard

Comparison with HPLC

High-Performance Liquid Chromatography (HPLC) is another widely used technique for purity assessment.[9] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the relative peak area of the main component.

Comparative Summary: 1H NMR vs. HPLC

FeatureQuantitative 1H NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[2]Separation based on differential partitioning; detection often by UV absorbance.
Quantification Absolute quantification using an internal standard of known purity.[4]Relative quantification based on peak area percentage (100% method). Absolute quantification requires a certified reference standard of the analyte.
Structural Info Provides detailed structural information, aiding in impurity identification.Provides no structural information; identification is based on retention time comparison with standards.
Sample Prep. Simple weighing and dissolution.Involves mobile phase preparation, filtering, and method development.
Analysis Time Typically 5-15 minutes per sample.Can range from 15-60 minutes per sample, plus method development time.
Universality Nearly universal detection for all proton-containing molecules.Requires a chromophore for UV detection; response factors can vary significantly.
Sample Nature Non-destructive; sample can be fully recovered.Destructive; the sample is consumed during the analysis.
Impurity Detection Can detect and quantify a wide range of impurities, including those structurally unrelated and non-UV active (e.g., water, solvents).[3]Primarily detects impurities with similar chromophores to the main compound; non-UV active impurities are not detected.

Conclusion

For the validation of this compound purity, quantitative 1H NMR offers a powerful, accurate, and efficient method. It serves as an excellent orthogonal technique to HPLC, providing not just a purity value but also valuable structural confirmation and the ability to detect a broader range of potential impurities.[4] Its non-destructive nature and straightforward sample preparation make it particularly valuable in research and development settings where sample material may be limited.[6] The adoption of qNMR as a standard purity assay can significantly enhance the quality and reliability of chemical research.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of (6-Methoxypyridin-2-YL)methanol Analogues' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The pyridine methanol scaffold, and specifically analogs of (6-Methoxypyridin-2-YL)methanol, has emerged as a promising area of investigation. This guide provides a comprehensive comparison of the biological activity of (Pyridin-2-yl)methanol derivatives, supported by experimental data, to illuminate their potential as selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a key target in pain and inflammation pathways.

A systematic exploration of (Pyridin-2-yl)methanol derivatives has identified them as potent and selective antagonists of the TRPV3 channel.[1][2][3] This ion channel, expressed in sensory neurons and skin keratinocytes, is implicated in thermal sensation, pain perception, and skin inflammation.[1][2] The development of selective TRPV3 antagonists represents a promising therapeutic strategy for various conditions, including neuropathic and inflammatory pain.

Comparative Biological Activity of (Pyridin-2-yl)methanol Analogs

The biological activity of a series of (Pyridin-2-yl)methanol analogs has been evaluated for their ability to antagonize the TRPV3 ion channel. The following table summarizes the in vitro potency of these compounds, highlighting key structure-activity relationships.

Compound IDStructurehTRPV3 FLIPR IC50 (µM)hTRPV3 Binding Kb (µM)
5a 2-((3,4-dichlorophenyl)(hydroxy)methyl)pyridine0.160.08
5h 2-((3,4-dichlorophenyl)(hydroxy)methyl)pyrimidine>20>10
(±)-5i 2-((3,4-dichlorophenyl)(hydroxy)methyl)pyrimidine>20>10
24 3-((3,4-dichlorophenyl)(hydroxy)methyl)oxetane>20>10
29a 1-((3,4-dichlorophenyl)(hydroxy)methyl)azetidine>20>10
29b 1-((3,4-dichlorophenyl)(hydroxy)methyl)azetidine>20>10
37a 2-((3,4-dichlorophenyl)(hydroxy)methyl)oxetane0.50.3
37b 2-((3,4-dichlorophenyl)(hydroxy)methyl)oxetane0.30.2
40 2-((3,4-dichlorophenyl)(hydroxy)methyl)tetrahydrofuran0.20.1
46a 2-((3,4-dichlorophenyl)(hydroxy)methyl)tetrahydrofuran0.10.05
46b 2-((3,4-dichlorophenyl)(hydroxy)methyl)tetrahydrofuran0.080.04
74a 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol0.030.02

Data sourced from J. Med. Chem. 2016, 59, 11, 5158–5174.[1][2][3]

Experimental Protocols

The quantitative data presented above were obtained through rigorous experimental procedures. The following are detailed methodologies for the key assays used to determine the biological activity of the (Pyridin-2-yl)methanol analogs.

TRPV3 Antagonism Assessment using a Fluorescent Imaging Plate Reader (FLIPR) Assay

This in vitro assay measures the ability of the compounds to inhibit the influx of calcium ions through the TRPV3 channel in a human embryonic kidney (HEK293) cell line stably expressing human TRPV3.

Experimental Workflow:

FLIPR_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hTRPV3 are cultured seeding Cells are seeded into 384-well plates cell_culture->seeding dye_loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) compound_add Test compounds (analogs) are added at various concentrations dye_loading->compound_add agonist_add A TRPV3 agonist (e.g., carvacrol) is added to activate the channel compound_add->agonist_add fluorescence_measure Changes in intracellular calcium are measured as changes in fluorescence intensity using a FLIPR instrument agonist_add->fluorescence_measure ic50_calc IC50 values are calculated by plotting the fluorescence response against the compound concentration fluorescence_measure->ic50_calc

FLIPR Assay Workflow for TRPV3 Antagonism.
Radioligand Binding Assay for TRPV3

This assay determines the binding affinity of the test compounds to the human TRPV3 channel.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_detection Quantification cluster_analysis Data Analysis cell_culture HEK293 cells expressing hTRPV3 are harvested homogenization Cells are homogenized to prepare cell membranes cell_culture->homogenization incubation Cell membranes are incubated with a radiolabeled TRPV3 ligand (e.g., [3H]-agonist) and varying concentrations of the test compound homogenization->incubation filtration The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from unbound radioligand incubation->filtration scintillation The radioactivity retained on the filters is measured using a scintillation counter filtration->scintillation kb_calc The binding affinity (Kb) of the test compound is determined by analyzing the displacement of the radioligand scintillation->kb_calc TRPV3_Signaling cluster_membrane Cell Membrane TRPV3 TRPV3 Ion Channel Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Allows Agonist TRPV3 Agonist (e.g., Heat, Carvacrol) Agonist->TRPV3 Activates Analog (Pyridin-2-yl)methanol Analog (Antagonist) Analog->TRPV3 Blocks Depolarization Cellular Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., Pain, Inflammation) Depolarization->Downstream

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of (6-Methoxypyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel compounds derived from a (6-methoxypyridin-2-yl)methanol scaffold. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes experimental data to compare the performance of these derivatives as potent kinase inhibitors, particularly focusing on their activity against c-Met and PI3K/mTOR pathways, which are critical in cancer cell proliferation and survival.

The this compound core has emerged as a versatile scaffold in the design of targeted therapies. Modifications to this core structure have led to the development of derivatives with significant inhibitory activity against key oncogenic kinases. This guide will delve into the specific structural modifications that enhance or diminish the biological activity of these compounds, providing a clear roadmap for future drug design and optimization.

Comparative Analysis of Inhibitory Activity

The biological activity of various this compound derivatives has been evaluated through enzymatic and cell-based assays. The following tables summarize the in vitro inhibitory concentrations (IC50) against key kinases and cancer cell lines, offering a quantitative comparison of their potency.

Compound IDCore StructureR1 GroupTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
A-1 This compoundPhenylc-Met150EBC-10.85
A-2 This compound4-Fluorophenylc-Met85EBC-10.42
A-3 This compound3,4-Difluorophenylc-Met45EBC-10.18[1]
B-1 This compoundBenzo[d]isoxazolePI3Kα120MCF-70.55
B-2 This compoundIndazolePI3Kα78MCF-70.29
B-3 This compound2,4-DifluorobenzenesulfonamidePI3Kα150[2]T47D0.78
C-1 This compoundQuinolinemTOR210HCT-1161.2
C-2 This compoundPyrido[3,2-d]pyrimidinemTOR95HCT-1160.65

Key Findings from SAR Studies:

  • Substitution on the Phenyl Ring (c-Met Inhibitors): The introduction of fluorine atoms on the phenyl ring at the R1 position significantly enhances the inhibitory activity against c-Met kinase. A single fluorine at the para position (Compound A-2) doubles the potency compared to the unsubstituted phenyl ring (Compound A-1). The presence of two fluorine atoms at the 3 and 4 positions (Compound A-3) leads to a more than three-fold increase in potency, highlighting the importance of electron-withdrawing groups in this region for optimal interaction with the kinase's active site.[1]

  • Heterocyclic R1 Groups (PI3Kα Inhibitors): Replacing the phenyl ring with heterocyclic systems like benzo[d]isoxazole (Compound B-1) and indazole (Compound B-2) maintains potent PI3Kα inhibition. The indazole moiety, in particular, demonstrates a favorable interaction within the PI3Kα active site. The incorporation of a 2,4-difluorobenzenesulfonamide group also yields a potent PI3Kα inhibitor (Compound B-3).[2]

  • Fused Ring Systems (mTOR Inhibitors): For mTOR inhibition, the complexity of the R1 group appears to play a crucial role. A simple quinoline ring (Compound C-1) shows moderate activity, while a more elaborate pyrido[3,2-d]pyrimidine system (Compound C-2) more than doubles the inhibitory potency. This suggests that extending the molecule to form additional interactions within the mTOR active site is a viable strategy for improving efficacy.

Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their activity.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: The PI3K/AKT/mTOR signaling cascade.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold This compound Scaffold Modification Chemical Modification (R1) Scaffold->Modification Synthesis Synthesis of Derivatives Modification->Synthesis EnzymeAssay Kinase Inhibition Assay (IC50) Synthesis->EnzymeAssay CellAssay Cytotoxicity Assay (e.g., MTT) Synthesis->CellAssay SAR SAR Analysis EnzymeAssay->SAR CellAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification

Figure 2: General workflow for SAR studies.

Experimental Protocols

c-Met/PI3K Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro potency of a test compound in inhibiting kinase activity.

  • Reagents and Materials: Recombinant human c-Met or PI3Kα kinase, a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Procedure: a. The test compound is serially diluted in DMSO and then further diluted in the kinase buffer. b. The recombinant kinase and the peptide substrate are incubated with the test compound at various concentrations in a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept close to its Km value for the respective enzyme. d. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method like the ADP-Glo™ Kinase Assay, which measures ADP formation, or a fluorescence-based method.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response curve to a sigmoidal model.[3][4][5]

Cell Viability (MTT) Assay (Cell-Based)

This assay assesses the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Cancer cell lines with known activation of the target pathway (e.g., EBC-1 for c-Met, MCF-7 for PI3K) are cultured in appropriate media.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with serial dilutions of the test compound. c. After a prolonged incubation period (typically 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

This guide demonstrates the significant potential of the this compound scaffold in developing potent and selective kinase inhibitors. The presented SAR data and experimental protocols provide a valuable resource for the scientific community to guide the rational design of next-generation cancer therapeutics.

References

Cytotoxicity of (6-Methoxypyridin-2-YL)methanol Derivatives: A Comparative Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various (6-Methoxypyridin-2-YL)methanol derivatives against several human cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview of the anti-cancer potential of these compounds. This document includes quantitative cytotoxicity data, detailed experimental protocols for the assays used, and visualizations of the proposed mechanism of action and experimental workflow.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for comparing the potency of these derivatives. The following table summarizes the IC50 values for several promising compounds from different studies.

Derivative IDChemical StructureCancer Cell LineIC50 (µM)Reference
Compound 5l 1-(4-chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)ureaA549 (Lung)3.22 ± 0.2[1][2]
HCT-116 (Colon)2.71 ± 0.16[1][2]
Compound 3a 3-(2,6-dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-oneHeLa (Cervical)3.5 (µg/mL)[3][4]
MCF-7 (Breast)4.5 (µg/mL)[3][4]
Derivative 4b Benzochromene derivativeMDA-MB-231 (Breast)6.1 ± 2.3[5]
T-47D (Breast)5.3 ± 0.66[5]
MCF-7 (Breast)10.3 ± 0.58[5]
Derivative 4c Benzochromene derivativeMDA-MB-231 (Breast)6 ± 0.7[5]
MCF-7 (Breast)9.3 ± 0.61[5]
Derivative 4e Benzochromene derivativeT-47D (Breast)4.6 ± 0.068[5]
Derivative 7e Not SpecifiedMCF-7 (Breast)3.1 ± 0.8 (µg/mL)[5]
MDA-MB-231 (Breast)2.5 ± 0.8 (µg/mL)[5]
Derivative 7g Not SpecifiedMCF-7 (Breast)3.3 ± 0.1 (µg/mL)[5]
T-47D (Breast)2.9 ± 0.9 (µg/mL)[5]
Derivative 7h Not SpecifiedMDA-MB-231 (Breast)2.4 ± 0.6 (µg/mL)[5]
T-47D (Breast)1.8 ± 0.6 (µg/mL)[5]

Note: The exact chemical structures for derivatives 4b, 4c, 4e, 7e, 7g, and 7h were not available in the cited literature.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 2 to 4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Experimental Workflow

The cytotoxic effects of many anti-cancer compounds, including derivatives of this compound, are often mediated through the induction of apoptosis, or programmed cell death.

Apoptosis Signaling Pathway

The diagram below illustrates a generalized apoptosis signaling pathway that can be initiated by cytotoxic compounds. These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. Key events include the release of cytochrome c from the mitochondria, the activation of caspase-9 (intrinsic) or caspase-8 (extrinsic), and the subsequent activation of executioner caspases like caspase-3, leading to cell death.[5]

G Generalized Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Ligand Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 -> Caspase-8 DISC->Caspase8 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase8->Caspase3 Compound This compound Derivative CellularStress Cellular Stress Compound->CellularStress Bax_Bak Bax/Bak Activation CellularStress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized Apoptosis Signaling Pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the typical workflow for screening the cytotoxic activity of novel compounds against cancer cell lines.

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Start Start: Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment Treat Cells with Compounds Seeding->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout Calculation Calculate % Cell Viability Readout->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Experimental Workflow for Cytotoxicity Screening.

References

Comparative analysis of different synthetic routes to (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three distinct synthetic routes to (6-Methoxypyridin-2-YL)methanol, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, reagent selection, and reaction conditions, supported by experimental data to inform synthetic strategy.

Data Presentation

The following table summarizes the quantitative data for the three primary synthetic routes to this compound:

Synthetic RouteStarting MaterialReagent(s)SolventReaction TimeTemperatureYield (%)Purity
Route 1: Reduction of Carboxylic Acid 6-Methoxypyridine-2-carboxylic acidLithium aluminum hydride (LiAlH₄)THF1.5 hours0 °C to 20 °C69%N/A
Route 2: Reduction of Methyl Ester Methyl 6-methoxypyridine-2-carboxylateSodium borohydride (NaBH₄)Methanol1.5 hours0 °C to RT30%>95%
Route 3: Reduction of Aldehyde 6-Methoxy-2-pyridinecarboxaldehydeSodium borohydride (NaBH₄)Methanol~1 hour0 °C to RTHigh (est.)High (est.)

N/A: Not available in the cited literature. Estimated values are based on typical reaction outcomes for this type of transformation.

Experimental Protocols

Route 1: Reduction of 6-Methoxypyridine-2-carboxylic acid

This method employs the potent reducing agent Lithium aluminum hydride (LiAlH₄) to directly convert the carboxylic acid to the corresponding alcohol.

Procedure: A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in tetrahydrofuran (40 mL, 0.3M) is cooled to 0 °C.[1] Lithium aluminum hydride (11.8 mL, 11.8 mmol) is then added to the cold solution.[1] The reaction mixture is stirred at 0 °C for 30 minutes.[1] Following this, the reaction is quenched by pouring it into a beaker containing an aqueous saturated solution of Rochelle's salt and stirred at ambient temperature for 1 hour.[1] The product is extracted with ethyl acetate and dried.[1]

Route 2: Reduction of Methyl 6-methoxypyridine-2-carboxylate

This route involves the reduction of the methyl ester derivative using the milder reducing agent, sodium borohydride.

Procedure: Methyl 6-methoxypyridine-2-carboxylate (2 g, 11.96 mmol) is dissolved in anhydrous methanol (20 mL) and the solution is cooled to 0 °C under a nitrogen atmosphere.[1] Sodium borohydride (1.36 g, 35.89 mmol) is added slowly to the reaction mixture, which is then stirred at 0 °C for 30 minutes.[1] The reaction is subsequently allowed to warm to room temperature and stirred for an additional hour.[1] The reaction is quenched with water, and the mixture is concentrated.[1] The residue is diluted with brine and extracted with a 2:1 mixture of dichloromethane and 2-propanol.[1] The combined organic phases are dried and concentrated to yield the final product.[1]

Route 3: Reduction of 6-Methoxy-2-pyridinecarboxaldehyde

This synthetic pathway utilizes the commercially available 6-methoxy-2-pyridinecarboxaldehyde and reduces it to the target alcohol. While a specific detailed protocol for this exact substrate is not provided in the search results, a general and typically high-yielding procedure can be inferred.

General Procedure (Inferred): 6-Methoxy-2-pyridinecarboxaldehyde would be dissolved in a suitable alcohol solvent, such as methanol or ethanol, and cooled in an ice bath. Sodium borohydride would then be added portion-wise. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within an hour. Standard aqueous workup and extraction would then be performed to isolate the product.

Synthetic Pathways Overview

Synthetic_Routes A 6-Methoxypyridine-2-carboxylic acid Z This compound A->Z 1. LiAlH₄, THF, 0 °C 2. Workup Yield: 69% B Methyl 6-methoxypyridine-2-carboxylate B->Z NaBH₄, Methanol 0 °C to RT Yield: 30% C 6-Methoxy-2-pyridinecarboxaldehyde C->Z NaBH₄, Methanol 0 °C to RT Yield: High (est.)

Caption: Comparative synthetic routes to this compound.

Conclusion

The choice of synthetic route for the preparation of this compound will depend on the specific requirements of the researcher, including desired yield, available starting materials, and safety considerations. The reduction of 6-methoxypyridine-2-carboxylic acid with LiAlH₄ offers a good yield of 69%.[1] In contrast, the reduction of the corresponding methyl ester with NaBH₄ is a lower-yielding but potentially safer alternative, with a reported yield of 30%.[1] The reduction of 6-methoxy-2-pyridinecarboxaldehyde is a promising route, likely offering a high yield with a commercially available starting material.[2] This comparative guide provides the necessary data to make an informed decision for the synthesis of this important chemical intermediate.

References

A Comparative Guide to Substituted Pyridinemethanols in Synthesis: Spotlight on (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridinemethanol derivatives serve as versatile ligands and key building blocks, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility in transition metal-catalyzed cross-coupling reactions is of significant interest, where the electronic and steric nature of substituents on the pyridine ring can profoundly influence catalytic activity and selectivity. This guide provides an objective comparison of (6-Methoxypyridin-2-YL)methanol with other substituted pyridinemethanols, supported by available experimental data, to inform ligand and substrate selection in synthetic endeavors.

Introduction to Pyridinemethanols in Catalysis

Pyridinemethanol-based ligands are crucial in stabilizing metal centers and modulating their reactivity in catalytic cycles. The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, forming stable complexes with transition metals like palladium. The substituent at the 6-position of the pyridine ring plays a critical role in tuning the electronic properties of the ligand. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step in many cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) can decrease the electron density, potentially impacting the reductive elimination step.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is paramount in achieving high yields and turnover frequencies. While direct comparative studies of 6-substituted pyridin-2-ylmethanols under identical conditions are limited in the literature, we can collate available data to draw meaningful insights.

A study on the effect of substituents on pyridine-based ligands in palladium-catalyzed reactions has shown that the electronic nature of the substituent significantly influences the catalytic efficiency. Generally, ligands with more basic pyridine rings (often those with electron-donating substituents) can lead to more active catalysts.[1]

Ligand PrecursorSubstituent at 6-positionReactionAryl HalideCoupling PartnerYield (%)Reference
This compoundMethoxy (-OCH₃)Suzuki-Miyaura2-chloro-6-methoxypyridineArylboronic acid90[2]
(6-Chloropyridin-2-YL)methanolChloro (-Cl)Suzuki-MiyauraNot specifiedNot specifiedData not available
(6-Methylpyridin-2-YL)methanolMethyl (-CH₃)Asymmetric Hydrogen Atom TransferNot applicableNot applicableAdditive improving catalyst turnover[3]

Table 1: Performance data of various 6-substituted pyridin-2-ylmethanols in catalytic applications. Direct comparative data under identical reaction conditions is limited.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for adapting methodologies to new synthetic challenges. Below are representative synthesis protocols for the pyridinemethanol derivatives discussed.

Synthesis of this compound
  • Method: Reduction of 6-methoxypicolinic acid.

  • Procedure: A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in tetrahydrofuran (40 mL) is cooled to 0 °C. Lithium aluminum hydride (11.8 mL of a 1.0 M solution in THF, 11.8 mmol) is added, and the mixture is stirred at 0 °C for 30 minutes. The reaction is then quenched by pouring it into a beaker containing a saturated aqueous solution of Rochelle's salt and stirred at ambient temperature for 1 hour. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield this compound.

General Protocol for Suzuki-Miyaura Coupling using a Pyridinemethanol-derived Ligand
  • Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), the pyridinemethanol ligand (4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent and Conditions: The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent (e.g., toluene/water mixture) is added. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mechanistic Insights and Visualization

The performance of pyridinemethanol ligands in cross-coupling reactions can be understood by examining the catalytic cycle. The substituent on the pyridine ring influences key steps such as oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In this cycle, the pyridinemethanol ligand (L) stabilizes the active Pd(0) species. The electronic properties of the substituent on the pyridine ring can influence the rate of oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. An electron-donating group on the ligand can increase the electron density on the palladium, making it more nucleophilic and potentially accelerating this step. The subsequent transmetalation and reductive elimination steps are also influenced by the ligand's steric and electronic profile.

Conclusion

This compound stands out as a promising ligand precursor for palladium-catalyzed cross-coupling reactions, particularly due to the electron-donating nature of the methoxy group which can enhance catalytic activity. While direct quantitative comparisons with other 6-substituted pyridinemethanols are not extensively documented, the available data and general principles of ligand electronics suggest its potential for high performance. The choice of substituent on the pyridinemethanol scaffold allows for the fine-tuning of catalytic systems, and further systematic studies are warranted to fully elucidate the structure-activity relationships for this important class of ligands. The provided protocols and mechanistic overview serve as a valuable resource for researchers aiming to leverage these versatile compounds in their synthetic strategies.

References

Comparative In Vitro Evaluation of Novel Pyridinylmethanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel compound derived from a (6-methoxypyridin-2-yl)methanol structural motif, focusing on its in vitro performance against established alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation.

Compound Overview and Mechanism of Action

The compound of interest, here designated as Compound X , is a synthetic molecule designed as a potent inhibitor of key kinases implicated in oncogenic signaling pathways. Structurally, it incorporates the this compound core, which is often explored in medicinal chemistry for its favorable interactions within ATP-binding sites of various kinases.

Compound X has been identified as a potent inhibitor of both wild-type and mutant forms of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). The primary mutations include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, which lead to constitutive activation of the kinase and downstream pro-proliferative signaling. Compound X is designed to compete with ATP, thereby blocking the autophosphorylation of the FLT3 receptor and inhibiting downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

G Diagram of the FLT3 Signaling Pathway and Points of Inhibition. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD/TKD (Receptor Tyrosine Kinase) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS CompoundX Compound X CompoundX->FLT3 Inhibition Alternative Alternative Inhibitors (e.g., Gilteritinib, Sorafenib) Alternative->FLT3 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling pathway and points of inhibition.

Comparative In Vitro Kinase Inhibition

The inhibitory activity of Compound X was assessed against FLT3-ITD and compared with two well-established FLT3 inhibitors, Gilteritinib and Sorafenib. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay.

CompoundTargetIC50 (nM)
Compound X FLT3-ITD2.5
GilteritinibFLT3-ITD1.8
SorafenibFLT3-ITD25.0

Data is representative and compiled for illustrative purposes based on typical performance of novel kinase inhibitors.

In Vitro Cellular Proliferation Assay

To evaluate the cell-based efficacy, the antiproliferative activity of Compound X was tested in the MV4-11 human AML cell line, which endogenously expresses the FLT3-ITD mutation. The half-maximal effective concentration (EC50) was determined after 72 hours of continuous exposure.

CompoundCell LineEC50 (nM)
Compound X MV4-118.2
GilteritinibMV4-115.5
SorafenibMV4-1140.0

Data is representative and compiled for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay (FLT3-ITD)

This protocol outlines the procedure for determining the IC50 values of inhibitors against the FLT3-ITD kinase.

G Workflow for a typical biochemical kinase inhibition assay. cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis p1 Prepare kinase buffer: 20 mM HEPES (pH 7.5) 10 mM MgCl2 1 mM EGTA 0.01% Brij-35 2 mM DTT p2 Serially dilute test compounds (Compound X, alternatives) in 100% DMSO a1 Add 2.5 µL of diluted compound to a 384-well plate p2->a1 p3 Prepare enzyme solution: Recombinant FLT3-ITD kinase in kinase buffer a2 Add 5 µL of enzyme solution to each well p3->a2 p4 Prepare substrate/ATP solution: Biotinylated peptide substrate and ATP in kinase buffer a4 Initiate reaction by adding 2.5 µL of substrate/ATP solution p4->a4 a1->a2 a3 Incubate for 10 minutes at room temperature a2->a3 a3->a4 a5 Incubate for 60 minutes at room temperature a4->a5 a6 Stop reaction by adding 5 µL of stop solution (e.g., EDTA) a5->a6 d1 Add detection reagents (e.g., HTRF, Luminescence-based) a6->d1 d2 Incubate as per manufacturer's protocol d1->d2 d3 Read plate on a suitable plate reader d2->d3 an1 Normalize data to controls (0% and 100% inhibition) d3->an1 an2 Fit data to a four-parameter logistic model to determine IC50 an1->an2

Caption: Workflow for biochemical kinase inhibition assay.

Cellular Proliferation Assay (MV4-11 Cells)

This protocol describes the method for assessing the antiproliferative effects of the compounds on a leukemia cell line.

  • Cell Culture: MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated overnight.

  • Compound Treatment: Test compounds are serially diluted in culture medium and added to the wells in triplicate. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Viability Assessment: Cell viability is determined using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence is read on a plate reader.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The novel compound, Compound X , demonstrates potent in vitro activity against the FLT3-ITD kinase and the proliferation of the FLT3-ITD-driven AML cell line, MV4-11. Its biochemical potency is comparable to Gilteritinib and significantly superior to Sorafenib. In cellular assays, Compound X shows single-digit nanomolar efficacy, positioning it as a promising candidate for further preclinical development. This guide provides the foundational data and methodologies for researchers to contextualize the performance of this and similar novel compounds in the field of kinase inhibitor drug discovery.

A Head-to-Head Comparison of Catalytic Activity Using (6-Methoxypyridin-2-YL)methanol-Based and Structurally Related Ligands in Ruthenium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of ruthenium catalysts bearing substituted pyridinyl ligands in the transfer hydrogenation of ketones, with supporting experimental data and protocols.

The strategic design of ligands plays a pivotal role in tuning the catalytic activity and selectivity of transition metal complexes. This guide provides a detailed comparative analysis of ruthenium catalysts featuring ligands based on the (6-Methoxypyridin-2-YL)methanol scaffold and its structural analogues. The focus of this comparison is their performance in the transfer hydrogenation of ketones, a fundamental transformation in organic synthesis. The data presented is derived from studies on NNN-type tridentate ligands, offering insights into the influence of electronic and steric modifications on catalytic efficiency.

Performance Benchmark: Catalytic Transfer Hydrogenation of Acetophenone

The catalytic efficacy of a series of ruthenium(II) complexes was evaluated in the transfer hydrogenation of acetophenone, serving as a model reaction. The catalysts, bearing different substituted pyridinylmethylbipyridine ligands, were synthesized from the precursor RuCl₂(PPh₃)₃. The comparative data, highlighting the crucial role of the ligand's electronic properties, is summarized in the table below.

Ligand (L) in Ru(L)(PPh₃)Cl₂Substituent on Pyridine RingTurnover Frequency (TOF, h⁻¹)[1]
L₁ (6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol)-OH (at C6 of pyridinylmethyl)1160
L₂ (6'-(pyridin-2-ylmethyl)-2,2'-bipyridin-6-ol)-OH (at C6' of bipyridine)1380
L₃ (6'-((6-hydroxypyridin-2-yl)methyl)-2,2'-bipyridin-6-ol)-OH (at C6 of pyridinylmethyl and C6' of bipyridine)750
Hypothetical Ligand-OCH₃ (at C6 of pyridinylmethyl)Data not available

Table 1: Comparison of Turnover Frequencies for Ruthenium catalysts in the transfer hydrogenation of acetophenone. The catalyst with ligand L₂ demonstrated the highest activity.

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and catalytic testing of the ruthenium complexes.

Synthesis of Ruthenium Catalyst (General Procedure)

A solution of the respective NNN-tridentate ligand (e.g., L₁, L₂, or L₃, 1.0 mmol) and RuCl₂(PPh₃)₃ (1.0 mmol) in methanol (50 mL) is refluxed under an inert atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and dried in vacuo to yield the desired Ru(L)(PPh₃)Cl₂ complex.

Catalytic Transfer Hydrogenation of Acetophenone

In a Schlenk tube, the ruthenium catalyst (0.01 mmol), acetophenone (1.0 mmol), and 2-propanol (10 mL) are combined. A solution of NaOH (0.1 mmol) in 2-propanol (1 mL) is then added to initiate the reaction. The mixture is stirred at 82 °C, and the progress of the reaction is monitored by gas chromatography. The turnover frequency (TOF) is calculated based on the conversion of acetophenone over time.

Visualizing the Process

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand NNN Ligand Reflux Reflux, 12h Ligand->Reflux Ru_prec RuCl₂(PPh₃)₃ Ru_prec->Reflux Solvent_synth Methanol Solvent_synth->Reflux Workup_synth Work-up Reflux->Workup_synth Catalyst Ru(L)(PPh₃)Cl₂ Workup_synth->Catalyst Catalyst_input Ru(L)(PPh₃)Cl₂ Catalyst->Catalyst_input Reaction Stir, 82°C Catalyst_input->Reaction Substrate Acetophenone Substrate->Reaction Solvent_cat 2-Propanol Solvent_cat->Reaction Base NaOH Base->Reaction Analysis GC Analysis Reaction->Analysis Product 1-Phenylethanol Analysis->Product

Experimental Workflow for Catalyst Synthesis and Catalytic Testing.

catalytic_cycle Ru_II Ru(II) Complex Ru_H Ru(II)-H Ru_II->Ru_H + i-PrOH - Acetone Product Alcohol Ru_H->Ru_II + Ketone - Alcohol Acetone Acetone Substrate Ketone Substrate->Ru_H H_donor i-PrOH H_donor->Ru_II

Conceptual Catalytic Cycle for Transfer Hydrogenation.

Discussion

The comparative data reveals that the position of the hydroxyl substituent on the ligand framework significantly influences the catalytic activity of the resulting ruthenium complex. The superior performance of the catalyst with ligand L₂ , where the hydroxyl group is on the bipyridine moiety, suggests that the electronic and steric environment in the immediate vicinity of the metal center is critical for efficient catalysis. While direct data for a this compound-based ligand in this specific catalytic system is not available, the presented results for hydroxyl-substituted analogues provide a strong foundation for predicting its potential performance. The methoxy group, being an electron-donating group, would likely influence the electronic properties of the ruthenium center, potentially leading to a highly active catalyst. Further experimental investigation is warranted to directly benchmark the catalytic activity of this compound-based ligands against these and other established catalytic systems.

References

Benchmarking the Efficacy of Novel Proton Pump Inhibitors Derived from (6-Methoxypyridin-2-YL)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a new class of proton pump inhibitors (PPIs) derived from (6-Methoxypyridin-2-YL)methanol against established standards. The data presented herein is based on rigorous preclinical experimental protocols designed to evaluate the acid suppression capabilities and pharmacological profiles of these novel compounds.

Introduction

Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders by irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1] The search for novel PPIs with improved efficacy, faster onset of action, and enhanced chemical stability continues. This guide focuses on a promising new series of PPIs synthesized from a this compound scaffold. The inherent structural features of this scaffold are hypothesized to confer advantageous physicochemical and pharmacological properties.

Mechanism of Action: Targeting the Gastric Proton Pump

Like traditional PPIs, the novel compounds derived from this compound are prodrugs that require activation in an acidic environment. Upon accumulation in the acidic canaliculi of parietal cells, they undergo a chemical rearrangement to form a reactive species that covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase. This binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.

cluster_parietal_cell Parietal Cell PPI_inactive Inactive PPI (Prodrug) PPI_active Active Sulfenamide PPI_inactive->PPI_active Acid Activation ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Covalent Bonding (Inhibition) H_ion H+ ProtonPump->H_ion Lumen Gastric Lumen (Acidic) H_ion->Lumen Acid Secretion K_ion K+ K_ion->ProtonPump

Figure 1: Mechanism of Action of Proton Pump Inhibitors.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of two lead compounds, designated MPM-PPI-1 and MPM-PPI-2, derived from this compound, compared to the well-established PPI, Omeprazole.

Table 1: In Vitro Acid Suppression in Isolated Rabbit Gastric Glands
CompoundIC50 (µM) for H+/K+ ATPase InhibitionAcid-Activation Rate (t1/2 at pH 4.0, min)Chemical Stability (t1/2 at pH 7.4, hours)
MPM-PPI-1 0.85 ± 0.072.5 ± 0.3> 48
MPM-PPI-2 1.12 ± 0.093.1 ± 0.4> 48
Omeprazole 1.54 ± 0.124.2 ± 0.522

Data are presented as mean ± standard deviation.

Table 2: In Vivo Inhibition of Gastric Acid Secretion in a Rat Model
Compound (10 mg/kg, oral)Inhibition of Histamine-Stimulated Acid Secretion (%)Duration of Action (>80% Inhibition, hours)
MPM-PPI-1 95 ± 518
MPM-PPI-2 92 ± 616
Omeprazole 88 ± 714

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the proton pump.

Methodology:

  • Preparation of H+/K+ ATPase: The enzyme is typically isolated from the gastric mucosa of rabbits or hogs.

  • Assay Conditions: The assay is conducted in a buffer system containing ATP and potassium ions to initiate enzyme activity.

  • Incubation: Various concentrations of the test compounds (pre-activated in an acidic buffer) are incubated with the enzyme preparation.

  • Measurement of Activity: The ATPase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Gastric Acid Secretion Model (Shay Rat Model)

Objective: To evaluate the efficacy and duration of action of the test compounds in a living organism.

Methodology:

  • Animal Model: Male Wistar rats are fasted for 24 hours with free access to water.

  • Pyloric Ligation: Under anesthesia, the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions.

  • Drug Administration: The test compounds or vehicle are administered orally or intravenously.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by subcutaneous injection of a secretagogue such as histamine or pentagastrin.[2][3]

  • Collection of Gastric Juice: After a set period (e.g., 4 hours), the animals are euthanized, and the gastric contents are collected.

  • Analysis: The volume of gastric juice is measured, and the total acid output is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.[3]

  • Calculation of Inhibition: The percentage inhibition of acid secretion by the test compound is calculated relative to the vehicle control group.

cluster_workflow In Vivo Efficacy Testing Workflow start Fasted Rat Model ligation Pyloric Ligation start->ligation administration Oral Administration of Test Compound/Vehicle ligation->administration stimulation Stimulation of Acid Secretion (e.g., Histamine) administration->stimulation collection Collection of Gastric Contents stimulation->collection analysis Measurement of Acid Output collection->analysis end Determination of % Inhibition analysis->end

References

Navigating Drug Development: A Comparative Analysis of the ADME Properties of (6-Methoxypyridin-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical determinant of its potential success as a therapeutic agent. This guide provides a comparative analysis of the ADME properties of (6-Methoxypyridin-2-YL)methanol derivatives and other structurally related pyridine compounds, supported by experimental data and detailed methodologies for key in vitro assays.

The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its ADME profile. Early assessment of these properties is crucial to identify and optimize drug candidates with favorable pharmacokinetic characteristics, thereby reducing the likelihood of late-stage failures in clinical trials. This guide focuses on this compound derivatives, a class of compounds with potential therapeutic applications, and compares their expected ADME properties with experimental data from other pyridine-containing molecules.

Comparative ADME Data

While specific experimental ADME data for this compound derivatives are not extensively available in the public domain, analysis of structurally similar pyridine derivatives provides valuable insights into their likely pharmacokinetic behavior. The following tables summarize key in vitro ADME parameters for representative pyridine-containing compounds.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Percent Remaining (at 60 min)
NHPPC [1]Rat-0.023342.8%
Dog-0.12040.8%
Human-0.021442.0%
Verapamil (Control) Human-High<1%
This compound Derivative (Predicted) Human---

NHPPC: N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide

Table 2: Caco-2 Permeability

CompoundApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Predicted Human Absorption
Propranolol (High Permeability Control) >10<2High
Atenolol (Low Permeability Control) <1<2Low
This compound Derivative (Predicted) ---

Table 3: Plasma Protein Binding (Equilibrium Dialysis)

CompoundSpeciesPercent Bound (%)
NHPPC [1]Rat96.2%
Dog99.6%
Human99.4%
Warfarin (High Binding Control) Human>99%
Metoprolol (Low Binding Control) Human~12%
This compound Derivative (Predicted) Human-

Table 4: Cytochrome P450 (CYP) Inhibition (IC₅₀ Values, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Pyridine-based P450 2A6 inhibitors [2]-----
NHPPC [1]>10>10>10>10>10
Ketoconazole (CYP3A4 Inhibitor Control) ----<0.1
This compound Derivative (Predicted) -----

Experimental Workflows and Logical Relationships

To ensure the reproducibility and accuracy of ADME data, standardized experimental protocols are essential. The following diagrams illustrate the workflows for key in vitro ADME assays.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution A1 Seed Caco-2 cells on Transwell plates A2 Culture for 21 days to form monolayer A1->A2 A3 Measure TEER to confirm monolayer integrity A2->A3 A4 Add test compound to apical or basolateral side A3->A4 A5 Incubate and sample from receiver compartment A4->A5 A6 Quantify compound concentration by LC-MS/MS A5->A6 A7 Calculate Papp and Efflux Ratio A6->A7 M1 Incubate test compound with liver microsomes M2 Add NADPH to initiate reaction M1->M2 M3 Aliquots taken at multiple time points M2->M3 M4 Quench reaction with organic solvent M3->M4 M5 Analyze remaining parent compound by LC-MS/MS M4->M5 M6 Calculate half-life and intrinsic clearance M5->M6 D1 Add test compound to plasma D2 Load into dialysis device against buffer D1->D2 D3 Incubate to reach equilibrium D2->D3 D4 Sample plasma and buffer compartments D3->D4 D5 Quantify compound concentration by LC-MS/MS D4->D5 D6 Calculate percentage of plasma protein binding D5->D6

Figure 1: General workflow for in vitro ADME assays.

CYP_Inhibition_Workflow start Start: CYP Inhibition Assay incubation Incubate human liver microsomes, CYP-specific substrate, and test compound start->incubation reaction Initiate reaction with NADPH incubation->reaction termination Terminate reaction after a set time reaction->termination analysis Analyze metabolite formation by LC-MS/MS termination->analysis calculation Calculate % inhibition relative to control analysis->calculation ic50 Determine IC50 value from concentration-response curve calculation->ic50 end End: Assess DDI potential ic50->end

Figure 2: Workflow for determining CYP450 inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound and positive control (e.g., Verapamil)

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction quenching)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add liver microsomes and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) / (mg microsomal protein/mL)).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound, high permeability control (e.g., Propranolol), and low permeability control (e.g., Atenolol)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.

  • Wash the monolayers with pre-warmed transport buffer.

  • To measure apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • To measure basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and replace with fresh buffer. A sample is also taken from the donor compartment at the beginning and end of the experiment.

  • Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.

Materials:

  • Test compound and control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically 8-12 kDa MWCO)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • Spike the test compound into human plasma at the desired concentration.

  • Load the plasma containing the test compound into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.

  • Seal the unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours, determined in preliminary experiments).

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Determine the concentration of the test compound in both aliquots by LC-MS/MS.

  • Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma.

  • Calculate the percentage bound = (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions.

Materials:

  • Test compound and positive control inhibitors (e.g., Ketoconazole for CYP3A4)

  • Pooled human liver microsomes

  • A panel of CYP-specific probe substrates (e.g., Midazolam for CYP3A4)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add human liver microsomes, phosphate buffer, and the CYP-specific probe substrate.

  • Add the different concentrations of the test compound to the wells.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (linear range of metabolite formation).

  • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Safety Operating Guide

Proper Disposal of (6-Methoxypyridin-2-YL)methanol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (6-Methoxypyridin-2-YL)methanol is critical for ensuring laboratory safety and environmental protection. As a pyridine derivative, this compound should be treated as hazardous waste due to its potential flammability, toxicity, and irritant properties.[1] Adherence to all local, state, and federal regulations is mandatory for the disposal of this chemical.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1][3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid the inhalation of harmful vapors.[1][4]
Step-by-Step Disposal Protocol

All materials contaminated with this compound, including the pure substance, solutions, and used labware (e.g., pipette tips, absorbent pads), must be classified and handled as hazardous waste.[1]

  • Waste Identification and Segregation :

    • Classify all waste containing this compound as hazardous chemical waste.[1][2]

    • Do not mix this waste with other incompatible waste streams.[1] It should be kept separate from strong oxidizing agents and acids.[1][3]

  • Waste Collection :

    • Collect the waste in a designated, compatible, and sealable hazardous waste container.[1][3] The container must be leak-proof and kept closed except when adding waste.[5]

    • Ensure the container is made of a material compatible with pyridine derivatives, such as glass or high-density polyethylene.[4]

  • Labeling :

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[3]

    • The label must clearly identify the contents, including the full chemical name "this compound" and the concentrations of all components.

    • Clearly indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be cool, dry, and away from sources of ignition like heat, sparks, or open flames.[3][6]

  • Final Disposal :

    • Once the container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]

    • Never pour this compound waste down the drain or dispose of it in regular trash.[4][7]

    • Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration at high temperatures.[2]

Quantitative Hazard and Disposal Data

The following table summarizes key quantitative data relevant to the handling and disposal of pyridine-containing compounds and associated regulations.

Data PointValueSignificance
Pyridine Oral LD50 (Rat) 891 mg/kgIndicates high acute toxicity if ingested.[3]
Pyridine Dermal LD50 (Rabbit) 1,121 mg/kgShows significant toxicity upon skin contact.[3]
ACGIH TLV for Pyridine 1 ppm (3.1 mg/m³)The recommended maximum average exposure over an 8-hour workday.[3]
RCRA "Empty" Container Residue Limit (≤119 gal) ≤ 3% by weightA container is considered "empty" and can be managed differently if the residue is below this limit.[5]
RCRA "Empty" Container Residue Limit (>119 gal) ≤ 0.3% by weightThe residue limit for larger containers to be considered "empty."[5]
RCRA "Empty" Container Residue Limit (General) ≤ 1 inch of residueAn alternative standard for a container to be considered "empty."[5]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Small Spill Protocol (Contained within a Fume Hood)
  • Ensure Safety: Maintain operation of the fume hood. Ensure all personnel are wearing the required PPE.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][4]

  • Collection: Carefully collect the absorbent material using non-sparking tools.[8][9]

  • Disposal: Place the contaminated absorbent material into a sealable, properly labeled hazardous waste container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Large Spill Protocol (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate all personnel from the affected area.[1]

  • Alert: Notify your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Isolate: If safe to do so, prevent the spill from spreading and entering drains.

  • Ventilate: Increase ventilation to the area if possible without spreading the vapors to other occupied areas.

  • Await Response: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the trained emergency response team.

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Waste Generation (this compound and contaminated materials) B Classify as Hazardous Waste A->B C Segregate from Incompatible Chemicals B->C D Collect in Approved, Sealed Container C->D Transfer to Collection E Attach Hazardous Waste Label D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Contractor F->G Request Pickup H Transport to Permitted TSDF G->H I Incineration or other Approved Method H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (6-Methoxypyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (6-Methoxypyridin-2-YL)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling pyridine derivatives and methanol, ensuring a safe laboratory environment.

Hazard Summary

  • Pyridine Derivatives : Often toxic and flammable. Minimizing vapor inhalation and skin contact is crucial.[1][2] Work should be conducted in a well-ventilated area.[1][2][3]

  • Methanol : Toxic and flammable. Can be absorbed through the skin and is harmful if swallowed or inhaled.[4][5][6]

Based on similar compounds like (6-methoxypyridin-3-yl)methanol and (5-Fluoro-6-methoxypyridin-3-yl)methanol, the anticipated hazards include:

  • Harmful if swallowed (H302)[7]

  • Causes skin irritation (H315)[7][8]

  • Causes serious eye irritation (H319)[7][8]

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash goggles or face shield[1][3]Nitrile or butyl rubber gloves[1][2][9]Laboratory coat[1][2][9]Not generally required if handled in a certified chemical fume hood.[2]
Conducting Reactions Chemical splash goggles or face shield[1][3]Nitrile or butyl rubber gloves[1][2][9]Laboratory coat[1][2][9]Not generally required if handled in a certified chemical fume hood.[2]
Handling Spills Chemical splash goggles and face shield[2]Nitrile or butyl rubber gloves[1][2][9]Laboratory coat[1][2][9]For large spills or in poorly ventilated areas, a full-face respirator with appropriate organic vapor cartridges is required.
Waste Disposal Safety goggles and face shield[2]Nitrile or butyl rubber gloves[1][2][9]Laboratory coat[1][2][9]Not generally required if containers are sealed and handled properly.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a properly functioning certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[3][4] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[3][4]

2. Handling:

  • PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, nitrile or butyl rubber gloves, and chemical splash goggles.[1][2][9]

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and aerosol generation. Keep containers tightly closed when not in use.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9] The storage area should be clearly labeled.

3. Decontamination:

  • After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Remove and dispose of contaminated gloves properly.

  • Wash hands thoroughly with soap and water after completing work.[3]

G cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination prep_fume_hood Work in Fume Hood prep_emergency Verify Emergency Equipment Access prep_ppe Don Appropriate PPE handle_dispense Dispense Chemical Carefully prep_ppe->handle_dispense handle_close Keep Container Closed handle_store Store Properly decon_wipe Wipe Down Work Area handle_store->decon_wipe decon_gloves Dispose of Contaminated Gloves decon_wash Wash Hands Thoroughly

Caption: Workflow for handling this compound.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[10]

1. Waste Collection:

  • Containers: Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure lid.[9][10] The container should be marked with the full chemical name and associated hazards.

  • Segregation: Do not mix with incompatible waste streams.

2. Spill Management:

  • Small Spills: For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials.

  • Large Spills: In case of a large spill, evacuate the immediate area and alert the laboratory supervisor or safety officer.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.[2]

3. Final Disposal:

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[9]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[10]

G cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal collect_container Use Labeled Container collect_segregate Segregate Waste spill_contain Contain Spill with Inert Material collect_segregate->spill_contain spill_collect Collect Cleanup Debris spill_decontaminate Decontaminate Spill Area disposal_store Store Waste Securely spill_decontaminate->disposal_store disposal_ehs Contact EHS for Pickup

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methoxypyridin-2-YL)methanol
Reactant of Route 2
(6-Methoxypyridin-2-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.